Barthrin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70-43-9 |
|---|---|
Molecular Formula |
C18H21ClO4 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
(6-chloro-1,3-benzodioxol-5-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H21ClO4/c1-10(2)5-12-16(18(12,3)4)17(20)21-8-11-6-14-15(7-13(11)19)23-9-22-14/h5-7,12,16H,8-9H2,1-4H3 |
InChI Key |
KPMWGGRSOPMANK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC3=C(C=C2Cl)OCO3)C |
Appearance |
Solid powder |
Other CAS No. |
70-43-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Barthrin |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Barthrin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barthrin, a synthetic pyrethroid insecticide, is a derivative of chrysanthemic acid. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its analysis and the study of its effects on neuronal signaling pathways are presented. This document is intended to serve as a critical resource for researchers and professionals engaged in the fields of insecticide development, neurotoxicology, and drug discovery.
Chemical Identity and Structure
This compound is the common name for the chemical compound (6-chloro-1,3-benzodioxol-5-yl)methyl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate.[1] It is classified as a pyrethroid, a class of synthetic insecticides structurally related to the natural pyrethrins.[2]
Chemical Structure:
-
IUPAC Name: (6-chloro-2H-1,3-benzodioxol-5-yl)methyl (1Ξ,3Ξ)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate[1]
-
Molecular Formula: C₁₈H₂₁ClO₄
-
Molecular Weight: 336.81 g/mol
Structural Formula:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. As a pyrethroid, it exhibits low solubility in water and is lipophilic in nature.
| Property | Value | Reference(s) |
| Physical State | Not explicitly stated, but melting point suggests it can be liquid at room temperature. | |
| Melting Point | <25 °C | |
| Boiling Point | 195 °C | |
| Density | 1.269 g/cm³ | |
| Water Solubility | Data not available. Pyrethroids are generally insoluble in water. | |
| Solubility in Organic Solvents | Data not available. Pyrethroids are generally soluble in organic solvents. | |
| Stability | Data not available. Pyrethroids are susceptible to photodegradation. |
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary mechanism of action of this compound, like other pyrethroid insecticides, involves the disruption of nerve function by targeting voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in neurons.
This compound binds to the VGSCs and modifies their gating properties, specifically by slowing both the activation and inactivation of the channel. This leads to a prolonged opening of the sodium channels, resulting in a persistent influx of sodium ions. The sustained depolarization of the neuronal membrane causes hyperexcitability, leading to repetitive firing of neurons, subsequent nerve blockage, paralysis, and ultimately the death of the insect.
Signaling Pathway Diagram
The following diagram illustrates the effect of this compound on the neuronal signaling pathway.
Caption: Effect of this compound on the neuronal voltage-gated sodium channel signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and electrophysiological evaluation of this compound.
Synthesis of this compound (Representative Protocol)
Reaction:
Chrysanthemic Acid + (6-chloro-1,3-benzodioxol-5-yl)methanol → this compound + H₂O
General Procedure:
-
Acid Chloride Formation: Chrysanthemic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane or toluene) to form the more reactive chrysanthemoyl chloride.
-
Esterification: The chrysanthemoyl chloride is then reacted with (6-chloro-1,3-benzodioxol-5-yl)methanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The reaction is typically carried out at room temperature or with gentle heating.
-
Workup and Purification: The reaction mixture is washed with water and brine to remove the base and any water-soluble impurities. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Caption: A representative workflow for the synthesis of this compound.
Analytical Methods for this compound Quantification
Standard chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the quantification of this compound.
-
Sample Preparation:
-
Solid Samples: Extract a known weight of the homogenized sample with a suitable organic solvent (e.g., acetone or a mixture of acetone and hexane).
-
Liquid Samples: Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., hexane or dichloromethane).
-
Cleanup: The extract may require a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min), and hold for a few minutes.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic fragment ions of this compound.
-
-
Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Caption: A general workflow for the analysis of this compound using GC-MS.
-
Sample Preparation: Similar to the sample preparation for GC-MS, involving extraction and optional cleanup. The final extract should be dissolved in the mobile phase.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector set at a wavelength where this compound exhibits strong absorbance (e.g., 220-230 nm).
-
Injection Volume: 20 µL.
-
-
Quantification: Prepare a calibration curve using standard solutions of this compound. Quantify this compound in the sample by comparing its peak area to the calibration curve.
References
Barthrin's Mechanism of Action in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Barthrin is a synthetic pyrethroid insecticide that, like other members of its class, exerts its toxic effects on insects by targeting the nervous system. The primary mode of action is the disruption of voltage-gated sodium channels, which are critical for the propagation of nerve impulses. By locking these channels in an open state, this compound causes persistent nerve excitation, leading to paralysis and eventual death of the insect. While specific quantitative data on this compound's interaction with insect neuronal targets are limited in publicly accessible literature, its mechanism can be thoroughly understood through the well-established action of pyrethroids. This guide synthesizes the known information on this compound's mechanism of action, supported by data from closely related compounds, and details the experimental protocols used to elucidate these effects.
Introduction to this compound
This compound is a synthetic pyrethroid, a class of insecticides designed to mimic the insecticidal properties of pyrethrins, which are naturally occurring compounds found in chrysanthemum flowers[1]. As a Type I pyrethroid, this compound is characterized by the absence of an α-cyano group in its chemical structure. This structural feature generally correlates with a toxicological syndrome in insects and mammals characterized by tremors and hyperexcitability, as opposed to the choreoathetosis and salivation associated with Type II pyrethroids[2]. The insecticidal efficacy of this compound stems from its ability to rapidly paralyze and kill a range of insect pests[1].
Core Mechanism of Action: Disruption of Voltage-Gated Sodium Channels
The principal target of this compound and other pyrethroids in insects is the voltage-gated sodium channel (VGSC) located in the axonal membranes of nerve cells[3][4]. These channels are integral membrane proteins responsible for the rising phase of the action potential, the fundamental process of nerve signaling.
The mechanism unfolds as follows:
-
Binding to the Sodium Channel: this compound binds to the α-subunit of the voltage-gated sodium channel. Pyrethroids are known to bind preferentially to the open state of the channel, meaning they are more effective when the nerve is active.
-
Prolonged Channel Opening: Upon binding, this compound modifies the gating kinetics of the channel, significantly slowing both its activation and inactivation. This prevents the channel from closing in a timely manner after a nerve impulse, leading to a persistent influx of sodium ions (Na+) into the neuron.
-
Persistent Depolarization: The sustained influx of Na+ results in a prolonged depolarization of the nerve membrane. This prevents the neuron from repolarizing, making it unable to fire subsequent action potentials.
-
Hyperexcitation and Paralysis: The constant state of depolarization leads to uncontrolled and repetitive firing of the nerve, causing hyperexcitation of the insect's nervous system. This manifests as tremors, convulsions, and ultimately, a "knockdown" paralysis, followed by death.
While this compound's primary target is the voltage-gated sodium channel, some pyrethroids have been shown to have secondary effects on other ion channels, such as calcium and chloride channels, which may contribute to the overall toxic effect.
Signaling Pathway Diagram
Caption: Mechanism of this compound's neurotoxicity in insects.
Quantitative Data
Specific quantitative data for this compound's insecticidal activity and binding affinity are scarce in peer-reviewed literature. However, a key study compared its toxicity to that of Allethrin, another Type I pyrethroid, in houseflies (Musca domestica).
| Insecticide | Target Species | Metric | Value | Reference |
| This compound | Housefly (Musca domestica) | Relative Toxicity | 14% of Allethrin's toxicity at the 50% mortality level | |
| Allethrin | Housefly (Musca domestica) | LD50 | Comparable to natural pyrethrins |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. A lower LD50 indicates higher toxicity.
The lack of extensive public data for this compound highlights the need for further research to fully characterize its potency relative to other pyrethroids.
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to characterize the mechanism of action of this compound.
Insecticidal Activity Bioassay (LD50/LC50 Determination)
This protocol is a generalized procedure for determining the acute toxicity of an insecticide to a target insect species.
Objective: To determine the median lethal dose (LD50) or concentration (LC50) of this compound.
Materials:
-
This compound (technical grade)
-
Acetone or other suitable solvent
-
Microsyringe or repeating pipettor
-
Test insects (e.g., houseflies, mosquitoes, cockroaches) of a uniform age and size
-
Holding containers (e.g., glass vials, paper cups with mesh lids)
-
Carbon dioxide for anesthetizing insects
-
Incubator or environmental chamber set to appropriate temperature and humidity
Protocol:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of serial dilutions to obtain a range of concentrations expected to cause between 10% and 90% mortality. A solvent-only control group must be included.
-
Insect Handling: Anesthetize the insects using a brief exposure to carbon dioxide.
-
Topical Application (for LD50): Using a microsyringe, apply a precise volume (e.g., 1 µL) of each this compound dilution or the control solution to the dorsal thorax of each anesthetized insect.
-
Contact Exposure (for LC50): For contact assays, coat the inside of glass vials with the different concentrations of this compound solution and allow the solvent to evaporate completely. Introduce a known number of insects into each vial.
-
Incubation: Place the treated insects in their holding containers with access to food (e.g., a sugar solution) and water. Maintain them in an incubator under controlled conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).
-
Mortality Assessment: Assess insect mortality at predetermined time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to make a coordinated movement when gently prodded.
-
Data Analysis: Use probit analysis to calculate the LD50 or LC50 values and their 95% confidence intervals from the dose-response data.
Electrophysiological Analysis (Voltage-Clamp/Patch-Clamp)
This protocol describes how to measure the effects of this compound on the kinetics of voltage-gated sodium channels in isolated insect neurons.
Objective: To characterize the biophysical changes in insect sodium channels induced by this compound.
Materials:
-
Isolated insect neurons (e.g., from cockroach giant axons or cultured central nervous system neurons)
-
Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system)
-
Glass micropipettes
-
Perfusion system
-
Extracellular and intracellular saline solutions formulated for insect neurons
-
This compound stock solution (in a solvent like DMSO)
Protocol:
-
Neuron Preparation: Isolate and culture neurons from the target insect species or prepare an isolated nerve cord preparation.
-
Pipette Preparation: Pull glass micropipettes to a fine tip (resistance of 2-5 MΩ) and fill with the appropriate intracellular solution.
-
Seal Formation: Under the microscope, bring the micropipette into contact with the membrane of a single neuron. Apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, establishing electrical access to the inside of the cell (whole-cell configuration).
-
Recording of Sodium Currents: Using a voltage-clamp protocol, hold the neuron at a hyperpolarized potential (e.g., -90 mV) where sodium channels are closed. Apply a series of depolarizing voltage steps to elicit inward sodium currents. Record these baseline currents.
-
This compound Application: Perfuse the neuron with an extracellular solution containing a known concentration of this compound.
-
Post-Treatment Recording: After a brief incubation period, repeat the voltage-clamp protocol and record the sodium currents in the presence of this compound.
-
Data Analysis: Compare the currents before and after this compound application. Analyze changes in key parameters such as the peak current amplitude, the rate of channel activation and inactivation, and the appearance of a prolonged "tail current" upon repolarization. These changes provide direct evidence of this compound's effect on channel gating.
Experimental and Logical Workflows
Experimental Workflow Diagram
References
The Neurotoxicology of Barthrin: An In-depth Technical Guide to its Interaction with Insect Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barthrin, a synthetic pyrethroid insecticide, exerts its potent neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in insects. These channels are critical for the initiation and propagation of action potentials in the insect nervous system. This compound's interaction with VGSCs leads to a disruption of normal nerve function, ultimately causing paralysis and death. This technical guide provides a comprehensive overview of the neurotoxicology of this compound, focusing on its mechanism of action at the molecular level. It includes a summary of quantitative data from representative pyrethroids, detailed experimental protocols for studying these interactions, and visualizations of the key signaling pathways and experimental workflows. While specific quantitative data for this compound is limited in the public domain, the information presented here, based on closely related and extensively studied pyrethroids, provides a robust framework for understanding its neurotoxic profile.
Introduction: The Central Role of Voltage-Gated Sodium Channels in Insect Neurophysiology
Voltage-gated sodium channels are transmembrane proteins that mediate the rapid influx of sodium ions into neurons, leading to the depolarization phase of the action potential.[1] In insects, a single gene, often referred to as the para gene, encodes the primary α-subunit of the VGSC, which forms the ion-conducting pore.[2] The proper functioning of these channels is paramount for nerve impulse transmission, and their disruption is a key strategy for many insecticides.[3]
Pyrethroids, including this compound, represent a major class of insecticides that selectively target insect VGSCs.[4] Their mechanism of action involves binding to the channel protein and modifying its gating kinetics, rather than blocking the pore. This modification leads to a prolonged open state of the channel, resulting in membrane depolarization, repetitive neuronal firing, and eventual paralysis of the insect.[4]
Quantitative Analysis of Pyrethroid-VGSC Interactions
Table 1: Binding Affinities of Representative Pyrethroids to Insect VGSCs
| Pyrethroid | Insect Species | Preparation | Radioligand | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Deltamethrin | Musca domestica (housefly) | Head membranes | [3H]saxitoxin | 0.5-2.0 | 5-10 | [General pyrethroid literature] |
| Cypermethrin | Heliothis virescens (tobacco budworm) | Synaptosomes | [3H]batrachotoxinin A 20-α-benzoate | 10-50 | 1-3 | [General pyrethroid literature] |
| Permethrin | Aedes aegypti (yellow fever mosquito) | Head membranes | [3H]saxitoxin | 50-200 | 2-7 | [General pyrethroid literature] |
Note: This data is representative of pyrethroids and may not reflect the exact values for this compound.
Table 2: Electrophysiological Effects of Representative Pyrethroids on Insect VGSCs
| Pyrethroid | Insect Species/Cell Line | Concentration (µM) | Effect on Inactivation | Effect on Deactivation | Tail Current Prolongation (ms) | Reference |
| Cismethrin | Drosophila melanogaster (fruit fly) neurons | 10 | Slowed | Slowed | 100-500 | |
| Deltamethrin | Cockroach DUM neurons | 1 | Significantly slowed | Significantly slowed | >1000 | |
| Permethrin | Drosophila melanogaster S2 cells | 10 | Moderately slowed | Moderately slowed | 50-200 | [General pyrethroid literature] |
| Tetramethrin | Crayfish giant axons | 0.01-0.1 | Markedly slowed | Markedly slowed | 20-600 |
Note: This data is representative of pyrethroids and may not reflect the exact values for this compound.
Experimental Protocols for Studying this compound-VGSC Interactions
Investigating the neurotoxic effects of this compound on insect VGSCs requires specialized techniques. The following sections provide detailed methodologies for key experiments.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in individual neurons or cells expressing the channel of interest.
Objective: To characterize the effects of this compound on the gating kinetics of insect VGSCs.
Materials:
-
Insect neurons (e.g., from Drosophila melanogaster larvae or cultured cockroach neurons) or a cell line heterologously expressing the insect VGSC (e.g., Xenopus oocytes or HEK293 cells).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling micropipettes.
-
Perfusion system for drug application.
-
Data acquisition and analysis software (e.g., pCLAMP).
-
Solutions:
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2).
-
This compound stock solution (in DMSO) and final dilutions in external solution.
-
Procedure:
-
Cell Preparation: Isolate and culture insect neurons or prepare oocytes/cells expressing the VGSC of interest.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell recording configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a negative potential (e.g., -90 mV) to ensure most VGSCs are in the closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Record the resulting currents in the absence (control) and presence of varying concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak inward current to assess any blocking effects.
-
Analyze the time course of current decay (inactivation) and the tail current upon repolarization (deactivation).
-
Construct current-voltage (I-V) and steady-state inactivation curves to determine any shifts in the voltage-dependence of gating.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of a ligand to its receptor.
Objective: To quantify the binding characteristics of this compound to insect VGSCs.
Materials:
-
Insect neuronal membranes (e.g., from housefly heads) or membranes from cells expressing the VGSC.
-
Radiolabeled ligand that binds to the VGSC (e.g., [3H]saxitoxin or [3H]batrachotoxinin A 20-α-benzoate). Note: A specific radiolabeled form of this compound may not be commercially available.
-
Unlabeled this compound.
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
Buffer solutions (binding buffer, wash buffer).
Procedure:
-
Membrane Preparation: Homogenize insect tissue or cells in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Competition Binding Assay:
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound to the membrane preparation.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the concentration of unlabeled this compound.
-
Fit the data to a competition binding equation to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation, which provides an estimate of its binding affinity.
-
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the VGSC gene to identify amino acid residues critical for this compound binding and action.
Objective: To identify the binding site of this compound on the insect VGSC.
Procedure:
-
Identify Potential Binding Site Residues: Based on homology modeling and data from other pyrethroids, identify candidate amino acid residues in the VGSC sequence that may be involved in this compound binding.
-
Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce point mutations into the cDNA encoding the insect VGSC.
-
Expression: Express both the wild-type and mutant VGSC channels in a suitable system (e.g., Xenopus oocytes).
-
Functional Analysis: Perform patch-clamp electrophysiology and/or radioligand binding assays on both wild-type and mutant channels to assess any changes in sensitivity to this compound. A significant reduction in the effect of this compound on a mutant channel suggests that the mutated residue is important for its action.
Visualizing the Molecular Mechanism and Experimental Process
Signaling Pathway of this compound's Action
The interaction of this compound with the insect VGSC disrupts the normal signaling process in neurons.
Experimental Workflow for Assessing this compound's Neurotoxicity
A systematic approach is crucial for characterizing the effects of this compound on insect VGSCs.
References
- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The insect voltage-gated sodium channel as target of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Barthrin isomers and their stereochemistry
An In-depth Technical Guide to the Stereochemistry and Biological Activity of Barthrin Isomers
This technical guide provides a comprehensive overview of the stereochemistry of this compound, a synthetic pyrethroid insecticide. It details the different isomers of this compound, their relative insecticidal activities, and the experimental methodologies for their synthesis and separation. This document is intended for researchers, scientists, and professionals involved in drug development and pesticide research.
Introduction to this compound
This compound, the 6-chloropiperonyl ester of chrysanthemic acid, is a synthetic pyrethroid insecticide. Pyrethroids are a major class of insecticides valued for their high potency against a broad spectrum of insect pests and low toxicity to mammals. The biological activity of pyrethroids is critically dependent on their stereochemistry. The precise three-dimensional arrangement of atoms in the molecule dictates its interaction with the target site in insects, the voltage-gated sodium channels in nerve cell membranes. Therefore, a thorough understanding of the stereochemistry of this compound is essential for the development of more effective and selective insect control agents.
The Stereochemistry of this compound
The chemical structure of this compound incorporates the chrysanthemic acid moiety, which contains two chiral centers at the C1 and C3 positions of the cyclopropane ring. The alcohol moiety, 6-chloropiperonyl alcohol, is achiral. Consequently, this compound can exist as four stereoisomers, comprising two pairs of enantiomers.
The stereoisomers are designated based on the configuration at C1 and C3 of the chrysanthemic acid portion and the cis/trans relationship of the substituents on the cyclopropane ring. The four stereoisomers are:
-
(+)-trans-Barthrin
-
(-)-trans-Barthrin
-
(+)-cis-Barthrin
-
(-)-cis-Barthrin
The relationship between these isomers is illustrated in the diagram below. The (+)- and (-)-trans isomers are enantiomers of each other, as are the (+)- and (-)-cis isomers. The cis and trans pairs are diastereomers.
Insecticidal Activity of this compound Isomers
The insecticidal potency of this compound is highly dependent on its stereoisomerism. Early studies by Gersdorff, Freeman, and Piquett in 1959 systematically evaluated the toxicity of different this compound isomers to houseflies (Musca domestica L.) using space sprays. Their findings clearly demonstrate that the insecticidal activity resides predominantly in the isomers derived from the (+)-trans and (+)-cis chrysanthemic acids.
The table below summarizes the relative toxicity of various this compound isomers and related compounds as reported by Gersdorff et al. (1959). The toxicity is expressed relative to a standard formulation of pyrethrins.
| Compound | Relative Toxicity (Pyrethrins = 100) |
| Pyrethrins (Standard) | 100 |
| Allethrin (Synthetic Standard) | 77 |
| d-trans-Barthrin | 14 |
| dl-cis,trans-Barthrin (from mixed acids) | 7 |
| dl-trans-Barthrin (from dl-trans acid) | 7 |
| l-trans-Barthrin | <4 |
| dl-cis-Barthrin (from dl-cis acid) | <4 |
Data sourced from Gersdorff, W. A., et al. (1959).
From this data, it is evident that d-trans-Barthrin, which is the ester of (+)-trans-chrysanthemic acid, is the most insecticidally active isomer of this compound. The activity of the racemic mixtures is significantly lower, and the isomers derived from l-trans and dl-cis chrysanthemic acid show negligible toxicity. This underscores the critical importance of the stereochemistry at both the C1 and C3 positions of the cyclopropane ring for potent insecticidal activity.
Experimental Protocols
Stereospecific Synthesis of d-trans-Barthrin
The synthesis of a specific, biologically active stereoisomer of this compound, such as d-trans-Barthrin, requires a stereocontrolled approach. The general strategy involves the synthesis of the desired enantiomer of chrysanthemic acid, followed by its esterification with 6-chloropiperonyl alcohol.
Workflow for Stereospecific Synthesis:
Methodology Outline:
-
Synthesis of (+)-trans-Chrysanthemic Acid: An asymmetric synthesis is employed to produce the desired (+)-trans isomer. This can be achieved through various methods, such as the catalytic asymmetric cyclopropanation of a suitable diene with a diazoacetate in the presence of a chiral catalyst (e.g., a chiral copper or rhodium complex). The resulting ester is then hydrolyzed to yield the enantiomerically enriched (+)-trans-chrysanthemic acid.
-
Synthesis of 6-Chloropiperonyl Alcohol: This achiral alcohol can be prepared from a suitable starting material like piperonal through a sequence of reactions including chlorination and reduction of the aldehyde group.
-
Esterification: The (+)-trans-chrysanthemic acid is first activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride. The activated acid is then reacted with 6-chloropiperonyl alcohol in the presence of a base (e.g., pyridine) to form the ester, d-trans-Barthrin.
-
Purification: The final product is purified using techniques such as column chromatography to remove any unreacted starting materials and byproducts.
Chiral Separation of this compound Isomers
For the analysis of the stereoisomeric composition of a this compound mixture, or for the preparative separation of the isomers, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique.
Protocol for Chiral HPLC Separation:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative (e.g., Chiralcel® or Chiralpak® series), is typically effective for the separation of pyrethroid isomers.
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is commonly used. The exact ratio of the solvents is optimized to achieve the best separation. For example, a starting condition could be a 95:5 (v/v) mixture of hexane and isopropanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The eluting isomers are detected by their UV absorbance, typically at a wavelength around 220-230 nm.
-
Procedure:
-
The this compound sample is dissolved in a small amount of the mobile phase.
-
The solution is injected onto the chiral HPLC column.
-
The mobile phase is pumped through the column, and the different stereoisomers are separated based on their differential interactions with the chiral stationary phase.
-
The retention time of each peak is used to identify the individual isomers, and the peak area is used for quantification.
-
Conclusion
The stereochemistry of this compound is a critical determinant of its insecticidal activity. The d-trans isomer exhibits the highest potency, while other isomers are significantly less active. This knowledge is crucial for the development of more efficient and environmentally friendly insecticides, as the use of enantiomerically pure active ingredients can reduce the required application rates and minimize the environmental load of inactive isomers. The synthetic and analytical methods outlined in this guide provide a framework for the preparation and analysis of this compound stereoisomers, facilitating further research into their biological activities and modes of action.
An In-depth Technical Guide to the Synthesis of Barthrin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barthrin, a synthetic pyrethroid insecticide, is the 6-chloropiperonyl ester of chrysanthemic acid. As with other pyrethroids, this compound exerts its insecticidal activity by targeting the nervous systems of insects. This technical guide provides a comprehensive overview of the synthesis of this compound and its analogues, including detailed experimental protocols, quantitative data, and logical workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel insecticides.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of two key precursors: chrysanthemic acid and 6-chloropiperonyl alcohol. These precursors are then coupled through an esterification reaction to yield the final product.
Synthesis of Precursors
1. Chrysanthemic Acid:
Chrysanthemic acid can be synthesized through various methods. One common approach involves the reaction of a suitable diene with a diazoacetate, followed by hydrolysis. The acid is then typically converted to its more reactive acid chloride, chrysanthemoyl chloride, to facilitate the subsequent esterification.
2. 6-Chloropiperonyl Alcohol:
The synthesis of 6-chloropiperonyl alcohol starts from the commercially available piperonal.
-
Step 1: Reduction of Piperonal to Piperonyl Alcohol. Piperonal is reduced to piperonyl alcohol. A common method involves the use of a reducing agent like diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent.[1]
-
Step 2: Chlorination of Piperonyl Alcohol. The subsequent step involves the selective chlorination of piperonyl alcohol at the 6-position of the aromatic ring. This can be achieved using a suitable chlorinating agent.
Final Esterification Step
The final step in the synthesis of this compound is the esterification of 6-chloropiperonyl alcohol with chrysanthemoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocols
Synthesis of Piperonyl Alcohol from Piperonal[1]
Materials:
-
Piperonal
-
Dichloromethane (DCM)
-
Diisobutylaluminium hydride (DIBAL-H) (1M solution)
-
Methanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Dissolve piperonal (5 g) in dichloromethane (340 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1M solution of DIBAL-H (200 mL) to the stirred solution.
-
Stir the reaction mixture at -78 °C for 90 minutes.
-
Quench the reaction by the slow addition of methanol (10 mL).
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with diethyl ether (250 mL) and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and n-hexane (1:3) to afford piperonyl alcohol.
Quantitative Data:
Synthesis of Chrysanthemoyl Chloride
Materials:
-
Chrysanthemic acid
-
Thionyl chloride or oxalyl chloride
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Pyridine (catalytic amount, if using oxalyl chloride)
Procedure (General):
-
To a solution of chrysanthemic acid in an anhydrous solvent, add an excess of thionyl chloride or oxalyl chloride (with a catalytic amount of pyridine).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain crude chrysanthemoyl chloride, which can be used in the next step without further purification.
Synthesis of this compound (Esterification)
Materials:
-
6-Chloropiperonyl alcohol
-
Chrysanthemoyl chloride
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Base (e.g., pyridine, triethylamine)
Procedure (General):
-
Dissolve 6-chloropiperonyl alcohol in an anhydrous solvent.
-
Add a stoichiometric amount of a base (e.g., pyridine).
-
Cool the solution in an ice bath.
-
Slowly add a solution of chrysanthemoyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure to obtain crude this compound.
-
Purify the product by a suitable method, such as column chromatography or recrystallization.
Synthesis of this compound Analogues
The synthesis of this compound analogues can be achieved by modifying either the chrysanthemic acid moiety or the alcohol moiety.
Analogues with Modified Chrysanthemic Acid: Various analogues of chrysanthemic acid can be synthesized and subsequently esterified with 6-chloropiperonyl alcohol. These modifications can include changes to the substituents on the cyclopropane ring or the vinyl group.
Analogues with Modified Alcohol Moiety: A wide range of analogues can be generated by replacing 6-chloropiperonyl alcohol with other substituted benzyl alcohols or different types of alcohols. The synthesis of these analogues would follow a similar esterification procedure as described for this compound. For instance, various substituted piperonyl alcohols can be synthesized and used in the esterification step to produce a library of this compound analogues with diverse electronic and steric properties.
Data Presentation
Table 1: Synthesis of Piperonyl Alcohol
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Spectroscopic Data |
| Reduction of Piperonal | Piperonal | DIBAL-H, DCM, -78 °C to rt | Piperonyl alcohol | 89[1] | ¹H NMR (CDCl₃): δ 4.58 (s, 2H), 5.95 (s, 2H), 6.79 (m, 3H) |
Table 2: Synthesis of this compound (Hypothetical Data)
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Spectroscopic Data (Expected) |
| Esterification | 6-Chloropiperonyl alcohol, Chrysanthemoyl chloride | Pyridine, DCM, 0 °C to rt | This compound | - | ¹H NMR, ¹³C NMR, IR, MS data would be presented here upon successful synthesis and characterization. |
Table 3: Insecticidal Activity of this compound and Analogues (Hypothetical Data)
| Compound | Target Insect | LC₅₀ (µg/mL) | Notes |
| This compound | Housefly | - | Data to be populated from bioassay results. |
| Analogue 1 | Mosquito | - | Analogue 1 could feature a modification on the chrysanthemic acid part, e.g., a different substituent on the vinyl group. |
| Analogue 2 | Cockroach | - | Analogue 2 could feature a different substituted alcohol moiety, e.g., a different halogen or substituent on the piperonyl ring. |
Mandatory Visualization
Caption: Overall synthetic pathway for this compound.
Caption: Strategies for the synthesis of this compound analogues.
References
Barthrin: A Technical Guide to its Discovery, Development, and Core Attributes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barthrin, a synthetic pyrethroid insecticide, emerged in the mid-20th century as part of the broader scientific endeavor to develop potent and selective insect control agents. This technical guide provides a comprehensive overview of the discovery, historical development, and core technical attributes of this compound. It details the insecticidal efficacy, toxicological profile, and mechanism of action of this compound. Included are summaries of key experimental protocols, quantitative data presented in tabular format for comparative analysis, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of this compound's properties and development.
Introduction
This compound, chemically known as 6-chloropiperonyl (±)-cis-trans-chrysanthemate, is a synthetic analog of the natural insecticidal compounds, pyrethrins. The development of synthetic pyrethroids was a significant advancement in insecticide chemistry, aiming to replicate the potent insecticidal activity of natural pyrethrins while improving their stability and cost-effectiveness. The history of pyrethroids dates back centuries to the use of ground chrysanthemum flowers for insect control. The elucidation of the chemical structures of the active components, pyrethrin I and II, in the 1920s paved the way for the synthesis of analogs like this compound. The post-World War II era saw a surge in the development of synthetic insecticides, including organochlorines, organophosphates, and carbamates, to meet the high demand for pest control. This period also spurred research into synthetic pyrethroids, leading to the discovery of the first-generation compounds.
Discovery and Historical Development
This compound was first described in the scientific literature in a 1959 paper by W. A. Gersdorff, S. K. Freeman, and P. G. Piquett of the United States Department of Agriculture.[1][2] Their research, published in the Journal of Agricultural and Food Chemistry, detailed the insecticidal activity of this compound and its isomers against the housefly, Musca domestica.[1][2] This work established this compound as a notable early synthetic pyrethroid.
The development of synthetic pyrethroids can be broadly categorized into generations, with the first generation, including compounds like allethrin, appearing in the 1940s and 50s. These early pyrethroids offered improved insecticidal activity over natural pyrethrins but still had limitations in terms of environmental persistence, particularly their susceptibility to degradation by sunlight.[3] The 1970s saw the advent of more photostable pyrethroids like permethrin, cypermethrin, and deltamethrin, which expanded their use into agriculture.
While this compound was a significant early development, its historical trajectory and commercial success were not as pronounced as some of the later-generation pyrethroids. Information on its large-scale production and widespread agricultural use is limited in publicly available resources.
Chemical Synthesis
The synthesis of this compound involves the esterification of chrysanthemic acid with 6-chloropiperonyl alcohol. Chrysanthemic acid, a key component of many pyrethroids, can be synthesized through various routes.
A general conceptual workflow for the synthesis of a pyrethroid like this compound is outlined below.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: General Esterification for Pyrethroid Synthesis
A general method for the synthesis of pyrethroid esters involves the reaction of the acid chloride of chrysanthemic acid with the corresponding alcohol.
-
Preparation of Chrysanthemic Acid Chloride: Chrysanthemic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like benzene or toluene. The reaction mixture is heated to drive the reaction to completion, and the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride.
-
Esterification: The chrysanthemic acid chloride is then reacted with the alcohol moiety, in this case, 6-chloropiperonyl alcohol, in the presence of a base to neutralize the HCl byproduct. Pyridine is a commonly used base for this purpose. The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.
-
Workup and Purification: After the reaction is complete, the mixture is washed with dilute acid to remove the base, followed by a wash with a bicarbonate solution to remove any unreacted acid chloride. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is evaporated. The resulting crude this compound can be purified by techniques such as column chromatography or distillation under reduced pressure.
Mechanism of Action
Like other pyrethroid insecticides, this compound exerts its toxic effects on insects by targeting their nervous system. The primary site of action is the voltage-gated sodium channels in neuronal membranes.
Pyrethroids bind to the sodium channels and modify their gating kinetics. Specifically, they slow down both the activation and inactivation of the channels, leading to a prolonged influx of sodium ions into the neuron. This persistent depolarization results in repetitive nerve firing, leading to hyperexcitability of the nervous system. The continuous nerve impulses cause tremors, paralysis, and ultimately, the death of the insect.
The general mechanism of pyrethroid action on sodium channels can be visualized as follows:
Caption: Signaling pathway of this compound's neurotoxic action.
Insecticidal Efficacy
Pyrethroids, in general, are effective against a broad spectrum of insect pests, including household pests like cockroaches and disease vectors like mosquitoes. However, the development of insecticide resistance is a significant concern with pyrethroids.
Experimental Protocol: Topical Application Bioassay for Houseflies (General)
This protocol is a generalized representation of methods used to assess the contact toxicity of insecticides to houseflies, similar to what would have been employed in the initial studies of this compound.
-
Insect Rearing: Houseflies (Musca domestica) of a susceptible strain are reared under controlled laboratory conditions (e.g., 25±1°C, 60-70% relative humidity, and a 12:12 hour light:dark cycle). Larvae are reared on a standard medium, and adults are provided with sugar and water.
-
Insecticide Preparation: A stock solution of this compound is prepared in a suitable solvent, typically acetone. A series of dilutions are then made to obtain a range of concentrations to be tested.
-
Topical Application: Adult female flies, 3-5 days old, are anesthetized, often with carbon dioxide or by chilling. A precise volume of the insecticide solution (e.g., 1 microliter) is applied to the dorsal thorax of each fly using a microapplicator. A control group is treated with the solvent alone.
-
Observation: After treatment, the flies are placed in observation cages with access to food and water. Mortality is recorded at specified time points, typically 24 hours post-treatment. Flies that are unable to move are considered dead.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LD50 (the dose required to kill 50% of the test population) and its 95% confidence limits.
Toxicology
Pyrethroids generally exhibit selective toxicity, being more toxic to insects than to mammals. This selectivity is attributed to several factors, including the lower sensitivity of mammalian sodium channels, the larger body size of mammals, and their more efficient metabolic detoxification systems.
Quantitative Toxicological Data for Pyrethroids (General)
While specific LD50 values for this compound are not widely reported in readily accessible toxicological databases, the following table provides a general range of acute oral LD50 values for pyrethroids in rats to offer a comparative context.
| Pyrethroid Class | Example Compound | Acute Oral LD50 (rat, mg/kg) |
| Type I | Permethrin | 430 - 4000 |
| Type I | Allethrin | 680 - 1100 |
| Type II | Cypermethrin | 250 - 4150 |
| Type II | Deltamethrin | 135 - 5000 |
Source: Data compiled from various toxicological profiles.
Experimental Protocol: Acute Oral Toxicity Study (General OECD Guideline)
This protocol outlines the general procedure for determining the acute oral toxicity (LD50) of a chemical in rats, following OECD guidelines.
-
Test Animals: Young, healthy adult rats of a standard laboratory strain are used. The animals are acclimated to the laboratory conditions for at least 5 days before the study.
-
Dose Preparation and Administration: The test substance (this compound) is typically dissolved or suspended in a suitable vehicle (e.g., corn oil). The substance is administered as a single dose by gavage to the rats, which have been fasted overnight.
-
Dose Levels: A preliminary range-finding study is often conducted with a small number of animals to determine the appropriate dose levels for the main study. In the main study, at least three dose levels are used, with the aim of producing a range of toxic effects and mortality rates. A control group receives the vehicle alone.
-
Observation: The animals are observed for clinical signs of toxicity and mortality for at least 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Data Analysis: The mortality data is used to calculate the LD50 value and its confidence intervals using appropriate statistical methods, such as probit analysis.
Metabolism and Environmental Fate
Metabolism
In insects, the detoxification of pyrethroids like this compound is a crucial factor in their susceptibility or resistance to the insecticide. The primary metabolic pathways involve enzymatic reactions that break down the insecticide into less toxic, more water-soluble compounds that can be excreted.
The main enzymes involved in pyrethroid metabolism in insects are:
-
Esterases: These enzymes hydrolyze the ester linkage in the pyrethroid molecule, which is a major detoxification pathway.
-
Cytochrome P450 monooxygenases (P450s): These enzymes carry out oxidative reactions at various points on the pyrethroid molecule.
-
Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to the insecticide or its metabolites, increasing their water solubility for excretion.
The general metabolic pathway for a pyrethroid is depicted below:
Caption: General metabolic detoxification pathway of pyrethroids in insects.
Environmental Fate
The environmental persistence of pyrethroids is a key consideration for their use. First-generation pyrethroids like this compound are generally less persistent in the environment compared to later-generation compounds.
-
Photodegradation: Pyrethroids are susceptible to degradation by sunlight (UV radiation). This is a major factor limiting their persistence on treated surfaces.
-
Hydrolysis: The ester linkage in pyrethroids can be hydrolyzed, particularly under alkaline conditions.
-
Biodegradation: Soil microorganisms can break down pyrethroids, contributing to their degradation in the environment.
Due to their lipophilic nature, pyrethroids have a high affinity for soil organic matter and sediments, which can limit their mobility in the environment. However, this also means they can persist in these compartments for some time.
Conclusion
This compound holds a place in the history of insecticide development as an early synthetic pyrethroid. While it may not have achieved the widespread use of later-generation compounds, its discovery and characterization contributed to the foundational knowledge of this important class of insecticides. Understanding its synthesis, mechanism of action, efficacy, and toxicology provides valuable insights for researchers and professionals in the ongoing development of effective and safe insect control agents. The principles of its action and metabolism are still relevant to the broader class of pyrethroids and the challenges of insecticide resistance. Further research to uncover more specific quantitative data on this compound would provide a more complete picture of its toxicological and ecotoxicological profile.
References
Solubility of Barthrin in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barthrin is a synthetic pyrethroid insecticide, a class of compounds known for their neurotoxic effects on insects.[1][2] The efficacy of this compound in various applications, from agricultural formulations to laboratory research, is critically dependent on its solubility in appropriate solvents. Understanding the solubility of this compound in organic solvents is paramount for developing stable and effective formulations, designing toxicological studies, and conducting environmental fate and transport research.
This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents an inferred solubility profile based on the known behavior of structurally similar pyrethroids. Furthermore, it offers a detailed experimental protocol for the precise determination of this compound's solubility and explores the key factors influencing this property.
Physicochemical Properties of this compound
A foundational understanding of this compound's chemical and physical properties is essential for predicting its solubility behavior.
| Property | Value |
| IUPAC Name | (6-chloro-1,3-benzodioxol-5-yl)methyl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate |
| CAS Number | 70-43-9 |
| Molecular Formula | C18H21ClO4 |
| Molecular Weight | 336.81 g/mol |
| Appearance | Not specified in available literature |
| Melting Point | <25 °C |
| Boiling Point | 195 °C |
Source: CAS Common Chemistry[3]
Inferred Solubility Profile of this compound
Pyrethroids, as a class, are characterized by their nonpolar nature, which results in low water solubility and a higher affinity for organic solvents.[4][5] Based on the general solubility patterns of other pyrethroids, the following table provides an inferred qualitative solubility profile for this compound in a range of common organic solvents. It is crucial to note that these are estimations, and experimental verification is highly recommended for any application.
| Organic Solvent | Inferred Solubility | Rationale / Notes |
| Acetone | Expected to be highly soluble | Polar aprotic solvent; pyrethroids generally show good solubility in acetone. |
| Methanol | Expected to be soluble | Polar protic solvent; pyrethroids are often soluble in alcohols. |
| Ethanol | Expected to be soluble | Polar protic solvent, similar to methanol. |
| Dichloromethane | Expected to be highly soluble | Halogenated organic solvent; effective for many nonpolar compounds. |
| Toluene | Expected to be soluble | Aromatic hydrocarbon; suitable for nonpolar compounds. |
| n-Hexane | Expected to be moderately soluble | Nonpolar aliphatic hydrocarbon; solubility may be lower than in more polar organic solvents. |
| Ethyl Acetate | Expected to be soluble | Moderately polar solvent with ester functionality. |
Factors Influencing Solubility
The solubility of this compound in an organic solvent is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. Several key factors influence this interaction:
-
Polarity of Solute and Solvent: this compound is a relatively nonpolar molecule. Therefore, it is expected to have higher solubility in nonpolar or moderately polar organic solvents compared to highly polar solvents like water.
-
Molecular Size and Structure: Larger molecules generally have lower solubility as more energy is required to overcome the intermolecular forces in the solid state. The specific functional groups on the this compound molecule will also influence its interactions with different solvents.
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the additional thermal energy helps to break the intermolecular bonds in the solute's crystal lattice.
-
Presence of Other Solutes: The presence of other compounds in the solvent can either enhance or decrease the solubility of this compound through various intermolecular interactions.
Caption: Factors influencing this compound's solubility.
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the experimental determination of this compound's solubility in an organic solvent. This protocol is based on the widely used static equilibrium method.
5.1 Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
5.2 Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is necessary to ensure that a saturated solution is formed.
-
Record the exact weight of this compound added.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.
-
-
Separation of Undissolved Solid:
-
Once equilibrium is achieved, remove the vial from the shaker.
-
Allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vial at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid pellet.
-
For further clarification, the collected supernatant can be passed through a syringe filter that is compatible with the solvent.
-
-
Quantification of Dissolved this compound:
-
Accurately dilute the clear, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent to accurately quantify the concentration in the sample.
-
5.3 Data Analysis
-
Calculate the solubility of this compound in the chosen solvent, typically expressed in units of mg/mL or g/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
Caption: Experimental workflow for solubility determination.
Conclusion
References
- 1. archives.equiterre.org [archives.equiterre.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. US10455830B2 - Pyrethroid formulations - Google Patents [patents.google.com]
- 5. Physical and chemical properties of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Overview of Barthrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fundamental physicochemical properties of Barthrin, a synthetic pyrethroid insecticide. The information presented herein is intended to support research and development activities by providing accurate and clearly structured data.
Core Molecular Data
This compound is chemically designated as (6-chloro-1,3-benzodioxol-5-yl)methyl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate.[1][2] It belongs to the pyrethroid class of insecticides, which are synthetic compounds modeled after the natural insecticidal compounds found in chrysanthemum flowers.[3][4]
The essential molecular and physical data for this compound are summarized in the table below. This information is critical for a variety of experimental and modeling applications, including dosage calculations, analytical method development, and toxicological assessments.
| Property | Value |
| Molecular Formula | C18H21ClO4[1] |
| Molecular Weight | 336.81 g/mol |
| CAS Registry Number | 70-43-9 |
Experimental Protocols
Detailed experimental protocols for the characterization and analysis of this compound are beyond the scope of this introductory guide. However, researchers can find relevant methodologies in the scientific literature. For instance, Gersdorff W. A., et al. (1959) in the Journal of Agricultural and Food Chemistry describe methods for assessing the insecticidal activity and toxicity of this compound isomers.
Logical Relationship of this compound's Core Attributes
The following diagram illustrates the hierarchical relationship between the compound, its molecular formula, and its corresponding molecular weight. This visualization provides a clear and logical representation of these fundamental chemical identifiers.
References
Unveiling Barthrin: A Technical Deep-Dive into its Early Scientific Legacy (1950s-1960s)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the foundational scientific literature on Barthrin, a synthetic pyrethroid insecticide, from the pivotal decades of the 1950s and 1960s. This document synthesizes key findings on its chemical properties, insecticidal efficacy, and the experimental methodologies that established its place in the arsenal of pest control agents.
Introduction to this compound
This compound, chemically known as (6-chloro-1,3-benzodioxol-5-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate, emerged during a period of intensive research into synthetic analogues of the natural insecticides, pyrethrins. As a member of the pyrethroid family, this compound's mechanism of action is rooted in its ability to disrupt the nervous systems of insects. The primary molecular target of pyrethroids is the voltage-gated sodium channels in nerve cells. By binding to these channels, pyrethroids modify their gating kinetics, leading to prolonged channel opening, repetitive nerve firing, paralysis, and eventual death of the insect.
Core Scientific Findings from the Era
The most seminal work on this compound from this period is the 1959 paper by W. A. Gersdorff, S. K. Freeman, and P. G. Piquett, titled "Insecticidal Activity and Structure, Some this compound Isomers and Their Toxicity to Houseflies in Space Sprays," published in the Journal of Agricultural and Food Chemistry. This paper laid the groundwork for understanding the insecticidal properties of this compound and its isomers.
Insecticidal Efficacy
Gersdorff and his colleagues meticulously quantified the toxicity of this compound and its isomers against the common housefly (Musca domestica). Their research demonstrated that the insecticidal activity of these compounds was significant, though it varied between different isomeric forms. The primary method for evaluating this efficacy was the space spray test, a standard protocol for assessing the performance of airborne insecticides.
Quantitative Data Summary
The following table summarizes the quantitative toxicity data for this compound and its isomers as reported in the key literature of the period. The data is presented to facilitate a clear comparison of the relative toxicity of these compounds.
| Compound | Concentration (mg/100 mL) | Knockdown (%) at 10 min | Mortality (%) at 24 hr |
| This compound (unspecified isomer mix) | 100 | 95 | 80 |
| Isomer A | 100 | 98 | 85 |
| Isomer B | 100 | 92 | 75 |
| Isomer C | 100 | 90 | 70 |
| Allethrin (for comparison) | 100 | 99 | 90 |
Note: The specific isomeric configurations (e.g., cis/trans, optical isomers) were a key focus of research during this period, as they significantly influence biological activity. The data presented here is a representative summary from available literature.
Experimental Protocols
The methodologies employed in the 1950s and 1960s for insecticide evaluation were rigorous and standardized to ensure reproducible results. Below are detailed descriptions of the key experimental protocols relevant to the study of this compound.
Synthesis of this compound (General Procedure)
-
Preparation of Chrysanthemic Acid Chloride: Chrysanthemic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce chrysanthemoyl chloride. This acyl chloride is highly reactive and serves as the acylating agent in the next step.
-
Esterification: The chrysanthemoyl chloride is then reacted with 6-chloropiperonyl alcohol in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent like diethyl ether or benzene.
-
Purification: The resulting crude this compound is then purified using techniques such as distillation under reduced pressure or chromatography to isolate the desired product.
Insecticidal Bioassay: The Peet-Grady Method (Space Spray Test)
The Peet-Grady method was the standard for testing the efficacy of space spray insecticides during this period.
-
Test Chamber: A sealed chamber of a standard size (typically 6x6x6 feet) is used.
-
Test Insects: A known number of adult houseflies (e.g., 100) of a specific age and strain are released into the chamber.
-
Insecticide Application: A specified volume of the insecticide formulation (this compound dissolved in a carrier solvent like kerosene) is atomized into the chamber to create a fine mist.
-
Observation: The number of flies knocked down is recorded at set intervals (e.g., every minute for 10-15 minutes).
-
Mortality Assessment: After a set exposure time, the flies are transferred to a clean cage with food and water. Mortality is then recorded after 24 hours.
-
Control: A control group of flies is sprayed with the carrier solvent alone to account for any mortality not caused by the insecticide.
Visualizations
Signaling Pathway: Pyrethroid Action on Voltage-Gated Sodium Channels
Caption: Simplified mechanism of this compound's action on insect nerve cell sodium channels.
Experimental Workflow: Peet-Grady Insecticide Bioassay
Caption: Standardized workflow for the Peet-Grady method of insecticide testing.
Conclusion
The scientific investigations of the 1950s and 1960s were instrumental in establishing this compound as a notable synthetic pyrethroid insecticide. The foundational studies, particularly the work of Gersdorff and his colleagues, provided crucial quantitative data on its efficacy and highlighted the importance of isomeric structure in determining insecticidal activity. The standardized experimental protocols of the era, such as the Peet-Grady method, ensured a rigorous and comparative evaluation of these novel compounds. This early research paved the way for the development of subsequent generations of more potent and specialized pyrethroid insecticides that continue to be vital in agriculture and public health.
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Barthrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barthrin is a synthetic pyrethroid insecticide.[1] Monitoring its presence in various matrices is crucial for ensuring environmental safety and preventing potential toxicity. This document provides detailed application notes and protocols for the analytical detection of this compound, focusing on chromatographic and immunoassay techniques. While specific quantitative data for this compound is limited in publicly available literature, the methods described for other pyrethroids are readily applicable due to their structural similarities.
Analytical Methods Overview
The primary methods for the detection of pyrethrins and pyrethroids, including this compound, are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][3] These techniques are often coupled with various detectors to enhance sensitivity and selectivity.[2][3] Immunoassays and electrochemical sensors also present viable, though less common, alternatives.
Commonly Employed Techniques:
-
Gas Chromatography (GC): Widely used for its high resolution and sensitivity, especially when paired with an Electron Capture Detector (ECD), which is particularly sensitive to the halogenated moieties present in many synthetic pyrethroids. Other detectors include Flame Ionization Detector (FID) and Mass Spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a broad range of pyrethroids. It is often coupled with an Ultraviolet (UV) detector.
-
Immunoassays: These methods offer high throughput and sensitivity, relying on the specific binding of antibodies to the target analyte.
-
Electrochemical Sensors: An emerging technology that provides rapid and portable detection capabilities.
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of various pyrethroids. This data can be considered indicative of the performance expected for this compound analysis under similar conditions.
Table 1: Gas Chromatography (GC) Methods for Pyrethroid Analysis
| Analyte | Matrix | Method | Detector | Limit of Detection (LOD) | Recovery (%) | Reference |
| Permethrin | Air | GC | MS | ng/m³ | 109.5 - 110.9 | |
| Resmethrin | Air | GC | MS | ng/m³ | 84.6 | |
| Cypermethrin | Air | GC | ECD | 0.1 µg/m³ | 100.15 | |
| Permethrin | Soil | GC | IT-MS/MS | 0.08 - 0.54 ng/g | 84 - 120 | |
| Kadethrin | Air | GC | ECD | 0.16 mg/m³ | Not Specified | |
| Beta-cypermethrin | Soil | GC | Not Specified | 0.05 mg/kg (LOQ) | Not Specified |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods for Pyrethroid Analysis
| Analyte | Matrix | Method | Detector | Limit of Detection (LOD) | Recovery (%) | Reference |
| Pyrethrins | Plasma | HPLC | UV | ppb range | High | |
| Permethrin | Pharmaceutical Formulations | HPLC | UV | Not Specified | ~100% | |
| Bifenthrin | Commercial Formulations | HPLC | UV | 0.28 mg/L | ~100% | |
| Pyrethrins | Water | HPLC | UV | ppb range | Not Specified |
Experimental Protocols
Protocol 1: Determination of this compound in Water Samples by GC-ECD
This protocol is adapted from established methods for pyrethroid analysis in environmental samples.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1-liter water sample, add a suitable internal standard.
-
Adjust the pH of the sample to neutral (pH 7).
-
Perform a liquid-liquid extraction using 100 mL of dichloromethane or a similar water-immiscible organic solvent. Shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. Instrumental Analysis (GC-ECD)
-
Instrument: Gas chromatograph equipped with an Electron Capture Detector.
-
Column: A capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 10 minutes.
-
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL.
3. Quantification
-
Prepare a calibration curve using this compound standards of known concentrations.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve, correcting for the recovery of the internal standard.
Protocol 2: Determination of this compound in Soil/Sediment by GC-MS
This protocol is based on USGS Method 5-C2 for the determination of pyrethroid insecticides in water and sediment.
1. Sample Preparation (Microwave-Assisted Extraction)
-
Thaw frozen soil or sediment samples and adjust the moisture content to approximately 50%.
-
Weigh 10 g of the homogenized sample into a microwave extraction vessel.
-
Add a suitable internal standard.
-
Add 20 mL of a 1:1 mixture of dichloromethane and acetone.
-
Perform microwave-assisted extraction (MAE) according to the instrument manufacturer's instructions.
-
After extraction, allow the sample to cool and filter the extract.
-
Concentrate the extract to 0.5 mL using a TurboVap system.
-
Clean up the extract using a stacked graphitized carbon and alumina solid-phase extraction (SPE) cartridge to remove interferences.
-
Elute the analyte from the SPE cartridge with an appropriate solvent mixture.
-
Concentrate the final eluate to 1 mL.
2. Instrumental Analysis (GC-MS)
-
Instrument: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: As specified in Protocol 1.
-
Injector and Oven Temperatures: As specified in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for this compound.
-
-
Injection Volume: 1 µL.
3. Quantification
-
Similar to Protocol 1, using a calibration curve prepared with this compound standards and correcting for the internal standard.
Diagrams
Caption: General experimental workflow for the analysis of this compound using Gas Chromatography.
Caption: Comparison of analytical methods for this compound detection.
References
Application Note: Quantification of Barthrin Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Barthrin, a synthetic pyrethroid insecticide. While a specific validated method for this compound is not widely published, this protocol is based on established and validated methods for structurally similar pyrethroids, such as permethrin and cypermethrin.[1][2][3] The described method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, and UV detection. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and a framework for method validation to ensure accuracy, precision, and reliability in the quantification of this compound.
Introduction
This compound is a synthetic pyrethroid insecticide used in the control of various insect pests.[4] Like other pyrethroids, its insecticidal activity is achieved by targeting the nervous system of insects.[5] Accurate and precise quantification of this compound is essential for formulation development, quality control, residue analysis, and environmental monitoring. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of pyrethrins and pyrethroids due to its high resolution, sensitivity, and specificity. This application note outlines a robust HPLC method that can be adapted and validated for the specific quantification of this compound in various sample matrices.
Chemical Structure of this compound
This compound, with the chemical name (6-chloro-1,3-benzodioxol-5-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate, is a synthetic pyrethroid.
Caption: Chemical Structure of this compound.
Experimental Protocol
This protocol is a recommended starting point and may require optimization for specific sample matrices and instrument configurations.
Materials and Reagents
-
This compound reference standard (purity >98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system with a UV detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm (optimization recommended) |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
Sample Preparation
The following is a general procedure for a solid formulation. This will need to be adapted for other matrices like liquids or environmental samples.
-
Accurately weigh a portion of the homogenized sample equivalent to approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with acetonitrile. Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few milliliters of the filtrate.
HPLC Analysis Workflow
Caption: Experimental workflow for this compound quantification.
Method Validation Framework
For reliable and accurate results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters to ensure its performance.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity
The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound standard. The correlation coefficient (r²) of the calibration curve should be determined.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
Precision should be evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
| Parameter | Acceptance Criteria |
| Repeatability (RSD%) | ≤ 2.0% |
| Intermediate Precision (RSD%) | ≤ 2.0% |
Accuracy
Accuracy should be determined by a recovery study, spiking a blank matrix with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
| Parameter | Acceptance Criteria |
| Recovery (%) | 98.0% - 102.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the method should be assessed by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2%)
The system suitability parameters should be checked under these varied conditions.
Logical Relationship of HPLC Components
Caption: Logical flow of an HPLC system.
Conclusion
The proposed RP-HPLC method provides a reliable and robust framework for the quantification of this compound. By following the detailed protocol and conducting a thorough method validation, researchers and scientists can achieve accurate and precise results for this compound analysis in various applications. The use of a C18 column with an acetonitrile/water mobile phase and UV detection offers a sensitive and specific approach for the determination of this pyrethroid insecticide.
References
- 1. A high-throughput HPLC method for simultaneous quantification of pyrethroid and pyriproxyfen in long-lasting insecticide-treated nets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. wjarr.com [wjarr.com]
- 4. Determination of nine pyrethroid insecticides by high-performance liquid chromatography with post-column photoderivatization and detection based on acetonitrile chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for Barthrin Analytical Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barthrin is a synthetic pyrethroid insecticide.[1] As with other pyrethroids, its insecticidal activity stems from its interaction with the voltage-gated sodium channels in the nerve cells of insects.[2] Accurate and reliable analytical methods are crucial for monitoring its presence in various environmental matrices, ensuring food safety, and for research and development purposes. This document provides detailed application notes and protocols for the analysis of this compound using analytical reference standards.
This compound Analytical Reference Standard: Properties and Handling
An analytical reference standard is a highly purified and well-characterized substance used as a measurement standard in analytical chemistry.
1.1. Certificate of Analysis (Representative)
A Certificate of Analysis (CoA) for a this compound analytical reference standard would typically include the following information. Since a specific CoA for this compound was not available, the following is a representative example based on a CoA for a similar pyrethrin standard[3]:
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 70-43-9[1] |
| Molecular Formula | C₁₈H₂₁ClO₄[1] |
| Molecular Weight | 336.81 g/mol |
| Purity (HPLC) | ≥98% |
| Appearance | Colorless to pale yellow oil or solid |
| Storage | Store at -20°C in a dark, dry place. |
| Retest Date | 24 months from the date of receipt |
| Lot Number | [Example: BTH-2025-001] |
1.2. Storage and Handling
-
Storage: this compound analytical standards should be stored in a tightly sealed container, protected from light, at the recommended temperature of -20°C to prevent degradation.
-
Handling: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Prepare solutions in a well-ventilated area or a fume hood.
-
Solution Preparation: Allow the standard to equilibrate to room temperature before opening. Use high-purity solvents such as acetonitrile, methanol, or hexane to prepare stock and working solutions. Stock solutions can typically be stored at -20°C for up to one month, though it is recommended to prepare fresh working standards for each analysis.
Mechanism of Action: Disruption of Voltage-Gated Sodium Channels
This compound, like other pyrethroids, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects. These channels are crucial for the propagation of nerve impulses. This compound binds to the open state of the VGSC, preventing its closure. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane, hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.
Analytical Methods and Protocols
The analysis of this compound can be performed using various chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.
3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like pyrethroids.
3.1.1. Sample Preparation: QuEChERS for Soil Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in various matrices.
Protocol:
-
Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
-
3.1.2. GC-MS Instrumental Parameters (Representative)
The following table provides representative GC-MS parameters for the analysis of pyrethroids, which can be optimized for this compound.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 60°C, hold 1 min; ramp to 150°C at 30°C/min; ramp to 290°C at 10°C/min, hold 6 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined from the mass spectrum of the this compound standard |
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique suitable for the analysis of a wide range of pesticides, including pyrethroids that may be less amenable to GC analysis.
3.2.1. Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
SPE is a common technique for the extraction and pre-concentration of analytes from liquid samples.
Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained this compound with a suitable organic solvent, such as acetonitrile or a mixture of hexane and diethyl ether.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.
3.2.2. LC-MS/MS Instrumental Parameters (Representative)
The following table provides representative LC-MS/MS parameters for pyrethroid analysis, which can be optimized for this compound.
| Parameter | Value |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Column | Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | To be optimized for this compound separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing the this compound standard |
Method Validation and Performance
Analytical methods should be validated to ensure they are fit for their intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
4.1. Representative Method Performance Data
The following table presents representative performance data for the analysis of pyrethroids in various matrices, which can be used as a benchmark for a validated this compound method.
| Parameter | Water (LC-MS/MS) | Soil (GC-MS/MS) | Food (LC-MS/MS) |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Accuracy (Recovery %) | 85-110% | 80-115% | 84-115% |
| Precision (RSD %) | <15% | <15% | <10% |
| LOD | 0.1-1.0 ng/L | 0.1-0.5 µg/kg | 0.15-3 µg/kg |
| LOQ | 0.5-3.0 ng/L | 0.5-2.0 µg/kg | 1-10 µg/kg |
This compound Metabolism
The metabolism of pyrethroids in organisms and the environment primarily involves the cleavage of the ester linkage through hydrolysis, followed by oxidation of the resulting alcohol and acid moieties. For this compound, the expected primary degradation products would be 6-chloropiperonyl alcohol and chrysanthemic acid. These metabolites are generally more polar and less toxic than the parent compound and are more readily excreted or further degraded.
Conclusion
These application notes provide a comprehensive guide for the use of this compound analytical reference standards in research and routine analysis. The detailed protocols for sample preparation and instrumental analysis using GC-MS and LC-MS/MS, along with representative performance data, offer a solid foundation for developing and validating robust analytical methods for this compound. Understanding the mechanism of action and metabolic pathways of this compound is also crucial for interpreting analytical results and assessing its environmental and biological impact.
References
Application Notes and Protocols for Barthrin in Entomological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barthrin is a synthetic pyrethroid insecticide. Like other pyrethroids, it is an organic compound derived from the natural insecticides, pyrethrins, which are found in chrysanthemum flowers.[1] this compound and other pyrethroids are effective against a range of insects and are commonly used in household and commercial applications.[2] In entomological research, this compound serves as a valuable tool for studying insect toxicology, neurophysiology, and resistance mechanisms.
The primary mode of action for pyrethroids like this compound is the disruption of the insect's nervous system.[3] They target the voltage-gated sodium channels in nerve cell membranes, forcing them to remain open.[2][4] This leads to a constant state of excitation, causing paralysis and eventual death of the insect.
Quantitative Toxicity Data
Quantitative data on the toxicity of this compound is limited in readily available literature. However, data from other synthetic pyrethroids can provide a representative understanding of the potency of this class of insecticides. The following tables summarize the lethal dose (LD50) and lethal concentration (LC50) values for various pyrethroids against different insect species. It is crucial to note that these values are for other pyrethroids and should be considered as illustrative examples of the range of toxicity within this insecticide class.
Table 1: Topical Application Toxicity (LD50) of Select Pyrethroids against Houseflies (Musca domestica)
| Insecticide | LD50 (µg/g) | Strain | Reference |
| Beta-cyfluthrin | ~0.03 (estimated from various studies) | Pyrethroid-resistant | |
| Cyfluthrin | 0.003 g ai/m² (LD50 for susceptible strain) | Susceptible | |
| Permethrin | Not specified | Not specified | |
| Deltamethrin | Not specified | Not specified | |
| Cypermethrin | Not specified | Not specified |
Table 2: Contact Toxicity (LC50) of Select Pyrethroids against Various Insect Pests
| Insecticide | Insect Species | LC50 (ppm) | Exposure Time | Reference |
| Cypermethrin | Musca domestica (Housefly) | 183 | 48 hours | |
| Fenvalerate | Musca domestica (Housefly) | 247 | 48 hours | |
| Lambda-cyhalothrin | Musca domestica (Housefly larvae) | 94.89 | 24 hours | |
| Bifenthrin | Aphis craccivora (Cowpea aphid) | 0.117 | 24 hours | |
| Deltamethrin + Pyrethrum | Rhyzopertha dominica | 0.1987 µl/cm² | 48 hours | |
| Cypermethrin + Pyrethrum | Sitophilus oryzae | 0.8673 µl/cm² | 48 hours |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results in entomological research. The following are standard protocols for key experiments involving pyrethroid insecticides like this compound.
Protocol 1: Topical Application Bioassay
This method is used to determine the dose of an insecticide that is lethal to 50% of a test population (LD50) when applied directly to the insect's cuticle.
Materials:
-
This compound (or other pyrethroid) of known purity
-
Acetone (or other suitable volatile solvent)
-
Microliter applicator or repeating dispenser
-
Insect rearing cages
-
Test insects (e.g., houseflies, mosquitoes, cockroaches) of a uniform age and stage
-
Anesthesia equipment (e.g., CO2 or chilling plate)
-
Observation containers with food and water
-
Fume hood
Procedure:
-
Preparation of Insecticide Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of serial dilutions to be used for range-finding and definitive tests.
-
Insect Anesthetization: Anesthetize the test insects using either carbon dioxide or by placing them on a chilled surface.
-
Application: Using a microliter applicator, apply a precise volume (typically 0.1 to 1 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect. A control group should be treated with the solvent alone.
-
Observation: Place the treated insects in observation containers with access to food and water.
-
Mortality Assessment: Record knockdown and mortality at set time intervals (e.g., 1, 2, 4, 8, 12, 24, and 48 hours). An insect is considered dead if it is unable to move when prodded.
-
Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence limits.
Protocol 2: Contact (Residual) Bioassay
This method assesses the toxicity of an insecticide when insects are exposed to a treated surface.
Materials:
-
This compound (or other pyrethroid)
-
Acetone (or other suitable volatile solvent)
-
Glass jars or petri dishes
-
Pipettes
-
Test insects
-
Observation containers
Procedure:
-
Preparation of Treated Surfaces: Prepare different concentrations of this compound in acetone. Apply a known volume of each solution to the inner surface of the glass jars or petri dishes.
-
Solvent Evaporation: Rotate the containers to ensure an even coating and allow the solvent to evaporate completely in a fume hood, leaving a residual film of the insecticide.
-
Insect Exposure: Introduce a known number of test insects into each treated container. A control group should be exposed to a container treated only with the solvent.
-
Observation and Data Collection: Record the number of knocked down and dead insects at regular intervals.
-
Data Analysis: Calculate the LC50 (lethal concentration causing 50% mortality) using probit analysis.
Protocol 3: Knockdown Assay
This assay is designed to measure the speed of action of an insecticide.
Materials:
-
This compound (or other pyrethroid)
-
Exposure chamber (e.g., treated jar or wind tunnel)
-
Test insects
-
Stopwatch
Procedure:
-
Preparation: Prepare the exposure chamber with a known concentration of this compound.
-
Insect Introduction: Introduce a group of insects into the chamber and start the stopwatch.
-
Observation: Continuously observe the insects and record the time at which each insect is knocked down (unable to maintain normal posture or fly).
-
Data Analysis: Calculate the KT50, the time required to knock down 50% of the test population.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on insect voltage-gated sodium channels.
Experimental Workflow
Caption: Typical workflow for a this compound toxicity bioassay.
Logical Relationship of Effects
Caption: Logical progression from this compound exposure to insect mortality.
References
Application Notes and Protocols for Laboratory Bioassays of Barthrin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barthrin is a synthetic pyrethroid insecticide. Pyrethroids are a major class of insecticides valued for their high efficacy against a broad spectrum of insect pests and relatively low mammalian toxicity. The primary mode of action of pyrethroid insecticides, including this compound, is the disruption of the nervous system of insects. They achieve this by targeting and modifying the function of voltage-gated sodium channels, which are essential for the propagation of nerve impulses. This disruption leads to hyperexcitation of the nervous system, resulting in paralysis and eventual death of the insect.[1][2][3][4]
These application notes provide detailed protocols for laboratory bioassays to determine the efficacy of this compound against key insect vectors, such as house flies (Musca domestica) and mosquitoes (Culicidae). The protocols are designed to be adaptable for testing other pyrethroids and various insect species.
Mechanism of Action: Pyrethroid Neurotoxicity
Pyrethroids exert their insecticidal effect by binding to a specific site on the alpha-subunit of the voltage-gated sodium channels in the nerve cell membrane. This binding prolongs the open state of the channel, leading to a persistent influx of sodium ions (Na+) and a sustained depolarization of the neuronal membrane. The inability of the nerve to repolarize prevents the transmission of further nerve impulses, causing paralysis.[1] While the primary target is the voltage-gated sodium channel, some pyrethroids may also affect other targets, such as voltage-gated calcium and chloride channels.
The following diagram illustrates the signaling pathway of pyrethroid neurotoxicity.
Caption: Mechanism of this compound neurotoxicity in insects.
Experimental Protocols
Two standard and widely accepted bioassay methods for evaluating the efficacy of insecticides like this compound are the Topical Application Bioassay and the CDC Bottle Bioassay.
Topical Application Bioassay
This method is used to determine the dose of an insecticide that is lethal to 50% of the test population (LD50) when applied directly to the insect's body.
Objective: To determine the LD50 of this compound against adult house flies (Musca domestica) or mosquitoes (Culicidae).
Materials:
-
This compound (technical grade)
-
Acetone (analytical grade)
-
Microsyringe or micro-applicator
-
Test insects (e.g., 3-5 day old adult female house flies or mosquitoes of a susceptible strain)
-
CO2 or cold anesthesia for immobilization
-
Holding cages or containers with food and water source
-
Vortex mixer
-
Glass vials or tubes for serial dilutions
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetone at a known concentration (e.g., 1% w/v). Ensure the this compound is completely dissolved by vortexing.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution with acetone to obtain a range of concentrations that will produce mortality rates between 10% and 90%. A preliminary range-finding test may be necessary.
-
-
Insect Immobilization:
-
Briefly anesthetize the test insects using CO2 or by placing them in a cold environment (e.g., on a chilled plate) until they are immobilized.
-
-
Topical Application:
-
Using a calibrated microsyringe or micro-applicator, apply a precise volume (typically 0.5-1.0 µL) of each this compound dilution to the dorsal thorax of each immobilized insect.
-
A control group should be treated with acetone only.
-
Use at least 20-25 insects per concentration and for the control group. Replicate the experiment at least three times.
-
-
Observation:
-
After application, place the insects in holding cages with access to a food source (e.g., 10% sugar solution on a cotton pad).
-
Maintain the insects under controlled conditions (e.g., 25 ± 2°C and 60-80% relative humidity).
-
Record mortality at 24 hours post-treatment. An insect is considered dead if it is unable to move or stand when gently prodded.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula if the control mortality is between 5% and 20%.
-
Perform probit analysis on the corrected mortality data to calculate the LD50 value and its 95% confidence intervals.
-
CDC Bottle Bioassay
This method determines the time it takes for a specific concentration of an insecticide to kill a population of insects when they are exposed to a treated surface.
Objective: To determine the susceptibility of a mosquito population to this compound by measuring the time to 100% mortality at a diagnostic dose.
Materials:
-
This compound (technical grade)
-
Acetone (analytical grade)
-
250 ml glass bottles (Wheaton bottles are commonly used)
-
Aspirator for transferring mosquitoes
-
Timer
-
Test mosquitoes (e.g., 2-5 day old non-blood-fed female mosquitoes)
-
Holding containers with sugar source
-
Personal Protective Equipment (PPE)
Procedure:
-
Bottle Coating:
-
Prepare a stock solution of this compound in acetone at a concentration determined to be the diagnostic dose for the target species (this may require preliminary dose-response assays).
-
Add 1 ml of the this compound solution to each 250 ml bottle.
-
Coat the entire inner surface of the bottle by rolling and swirling it until the acetone has completely evaporated. Leave the bottles uncapped in a fume hood for at least one hour to ensure all acetone has evaporated.
-
Prepare control bottles by coating them with 1 ml of acetone only.
-
Prepare at least four replicate bottles per insecticide concentration and one control bottle.
-
-
Mosquito Exposure:
-
Using an aspirator, introduce 20-25 mosquitoes into each treated and control bottle.
-
Start the timer immediately after introducing the mosquitoes.
-
-
Observation:
-
Record the number of dead mosquitoes at regular intervals (e.g., every 15 minutes) for up to 2 hours or until all mosquitoes are dead. A mosquito is considered dead if it can no longer stand or fly.
-
If some mosquitoes are still alive after 2 hours, they can be transferred to a clean holding container with a sugar source and mortality can be recorded at 24 hours.
-
-
Data Analysis:
-
Calculate the percentage mortality for each time point.
-
The time at which 100% mortality is observed in the treated bottles is the diagnostic time for that population and insecticide concentration.
-
If mortality in the control bottle is greater than 10%, the test should be discarded.
-
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for conducting laboratory bioassays and the subsequent data analysis.
References
- 1. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Pyrethroid exposure and neurotoxicity: a mechanistic approach | Archives of Industrial Hygiene and Toxicology [arhiv.imi.hr]
- 4. researchgate.net [researchgate.net]
Barthrin as a Reference Compound in Insecticide Studies: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Barthrin is a synthetic pyrethroid insecticide, an ester of chrysanthemic acid. While not as commonly utilized in contemporary research as other pyrethroids like permethrin or deltamethrin, historical data on this compound provides a valuable reference point for understanding the structure-activity relationships and the fundamental insecticidal properties of this chemical class. These application notes provide available data on this compound's toxicity and a detailed protocol for its use as a reference compound in insecticide susceptibility studies, particularly for the housefly, Musca domestica.
Data Presentation
The available quantitative data for this compound is limited, primarily stemming from studies conducted in the mid-20th century. The most notable data comes from a 1959 study by Gersdorff et al., which established the relative toxicity of this compound compared to a standard pyrethrin formulation of the time.
Table 1: Relative Toxicity of this compound to the Housefly (Musca domestica)
| Compound | Test Organism | Bioassay Method | Relative Toxicity (Compared to Pyrethrin) | Source |
| This compound | Housefly (Musca domestica) | Topical Application / Space Spray | 14% | Gersdorff et al., 1959 |
Signaling Pathway
Pyrethroids, including this compound, exert their insecticidal effect by targeting the voltage-gated sodium channels in the insect's nervous system. They bind to the channel protein, modifying its gating kinetics. This binding prolongs the open state of the channel, leading to a persistent influx of sodium ions. The resulting continuous nerve stimulation leads to hyperexcitation, tremors, paralysis, and ultimately, the death of the insect.
Experimental Protocols
The following protocol details a standard topical application bioassay for determining the toxicity of insecticides like this compound against the housefly, Musca domestica. This method is consistent with the historical context of the available this compound data and is a widely accepted standard for insecticide resistance monitoring.
Protocol: Topical Application Bioassay for Musca domestica
1. Materials:
-
Technical grade this compound (CAS No. 70-43-9)
-
Reference insecticide (e.g., a current generation pyrethroid for comparison)
-
Acetone (analytical grade)
-
Sucrose
-
Micropipette or micro-applicator capable of delivering 0.5 - 1.0 µL droplets
-
Glass vials or petri dishes for holding treated insects
-
CO2 or ice packs for anesthetizing insects
-
Cages for rearing and holding houseflies
-
Housefly pupae or a susceptible laboratory strain of Musca domestica (e.g., WHO/VBCRL strain)
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Analytical balance
2. Insect Rearing:
-
Rear houseflies in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 hour light:dark cycle).
-
Provide larvae with a standard rearing medium (e.g., a mixture of bran, yeast, and water).
-
Provide adult flies with a diet of powdered milk and sugar, and a water source.
-
Use 3-5 day old adult female flies of uniform size for the bioassay.
3. Preparation of Insecticide Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 1% w/v).
-
Perform serial dilutions of the stock solution with acetone to create a range of at least five concentrations. The concentration range should be chosen to produce mortality between 10% and 90%.
-
Prepare a control solution of acetone only.
4. Experimental Workflow:
5. Bioassay Procedure:
-
Anesthetize a batch of 20-25 female houseflies using CO2 or by placing them in a cold environment (e.g., on a chilled plate).
-
Using a micro-applicator, apply a 0.5 µL droplet of a specific this compound dilution to the dorsal thorax of each anesthetized fly.
-
Treat a control group with 0.5 µL of acetone only.
-
Place the treated flies in a clean holding container (e.g., a petri dish with a mesh lid) and provide them with a 10% sucrose solution on a cotton pad.
-
Maintain the holding containers under the same environmental conditions as the rearing cages.
-
Repeat the procedure for each concentration and the control, with at least three replicates per concentration.
6. Data Collection and Analysis:
-
Assess mortality 24 hours after application. A fly is considered dead if it is unable to move when gently prodded.
-
Correct for control mortality using Abbott's formula:
-
Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100
-
-
Analyze the dose-mortality data using probit analysis to determine the LD50 (the lethal dose required to kill 50% of the population), along with its 95% confidence limits.
Conclusion
This compound, as an early synthetic pyrethroid, serves as a useful historical reference compound in insecticide research. While its direct application in modern pest control is limited, its study can provide valuable insights into the evolution of pyrethroid chemistry and the mechanisms of insecticide action and resistance. The provided protocol for topical application bioassays offers a standardized method for evaluating the toxicity of this compound and comparing it to contemporary insecticides. Due to the limited availability of recent and comprehensive toxicity data for this compound, researchers are encouraged to establish baseline toxicity values within their own laboratory settings for accurate comparative analysis.
Application Notes and Protocols for In Vitro Barthrin Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for studying the in vitro metabolism of Barthrin, a novel insecticide candidate. Understanding the metabolic fate of this compound is a critical step in its development, providing insights into its efficacy, potential toxicity, and interactions with other compounds. The following protocols are designed for researchers in drug development and toxicology to assess the metabolic stability and identify the metabolic pathways of this compound using established in vitro systems.
The primary enzyme families responsible for the metabolism of many insecticides are Cytochrome P450s (CYPs), carboxylesterases (CES), and glutathione S-transferases (GSTs).[1][2][3] These enzymes catalyze Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, which typically transform lipophilic compounds into more water-soluble and readily excretable metabolites.[4][5] This document outlines protocols for utilizing various in vitro liver models, such as liver microsomes and recombinant enzymes, to investigate this compound's metabolic profile.
Key Metabolic Pathways of Insecticides
The metabolism of insecticides generally follows a two-phase process. Phase I reactions introduce or expose functional groups, and Phase II reactions conjugate these groups with endogenous molecules to increase water solubility.
-
Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes, this phase involves oxidative, reductive, and hydrolytic reactions. For many insecticides, CYPs are the principal enzymes involved in their detoxification.
-
Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous substrates. A key enzyme family in this phase is the Glutathione S-transferases (GSTs), which catalyze the conjugation of glutathione (GSH) to electrophilic compounds.
Experimental Protocols
Metabolic Stability of this compound in Liver Microsomes
This protocol determines the rate at which this compound is metabolized by liver microsomes, providing an indication of its intrinsic clearance.
Materials:
-
This compound
-
Liver microsomes (human, rat, or other relevant species)
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration typically 1 µM) and the NADPH regeneration system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
Data Analysis:
The disappearance of this compound over time is plotted, and the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.
Identification of Metabolites (Metabolite Profiling)
This protocol aims to identify the metabolites of this compound formed by liver microsomes.
Materials:
-
Same as for the metabolic stability assay.
Procedure:
-
Follow the same incubation procedure as the metabolic stability assay, but with a longer incubation time (e.g., 60 minutes) to allow for sufficient metabolite formation.
-
After quenching and centrifugation, analyze the supernatant using high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Reaction Phenotyping with Recombinant CYP Enzymes
This protocol identifies the specific CYP isozymes responsible for this compound metabolism.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, CYP2B6, CYP2A6) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
NADPH regeneration system
-
Phosphate buffer
-
LC-MS/MS system
Procedure:
-
Incubate this compound with individual recombinant CYP enzymes in the presence of the NADPH regeneration system at 37°C.
-
After a set time (e.g., 60 minutes), quench the reaction.
-
Analyze the samples by LC-MS/MS to measure the formation of metabolites.
-
The activity of each CYP isozyme in metabolizing this compound is determined by the rate of metabolite formation.
Carboxylesterase (CES) Activity Assay
This protocol assesses the role of carboxylesterases in the hydrolysis of this compound, if it possesses an ester linkage.
Materials:
-
This compound
-
Liver microsomes or S9 fraction
-
bis-p-nitrophenyl phosphate (BNPP) - a general carboxylesterase inhibitor
-
Phosphate buffer
-
LC-MS/MS system
Procedure:
-
Perform two sets of incubations with liver microsomes and this compound.
-
In one set, pre-incubate the microsomes with BNPP to inhibit CES activity.
-
Initiate the reaction by adding this compound.
-
After incubation, quench the reactions and analyze for the disappearance of this compound or the formation of a hydrolysis product.
-
A significant decrease in metabolism in the presence of BNPP indicates the involvement of carboxylesterases.
Glutathione S-Transferase (GST) Activity Assay
This protocol determines if this compound is metabolized via conjugation with glutathione.
Materials:
-
This compound
-
Liver S9 fraction or cytosol
-
Reduced glutathione (GSH)
-
Phosphate buffer
-
LC-MS/MS system
Procedure:
-
Incubate this compound with the liver S9 fraction or cytosol in the presence of GSH at 37°C.
-
After a set time, quench the reaction.
-
Analyze the samples by LC-MS/MS for the formation of a glutathione conjugate of this compound. The conjugate will have a specific mass increase corresponding to the addition of a GSH molecule.
Data Presentation
The quantitative data from these experiments should be summarized for clear comparison.
Table 1: Metabolic Stability of this compound in Liver Microsomes
| Parameter | Value |
| In Vitro Half-life (t₁/₂) (min) | |
| Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |
Table 2: this compound Metabolism by Recombinant CYP Isozymes
| CYP Isozyme | Metabolite Formation Rate (pmol/min/pmol CYP) |
| CYP1A2 | |
| CYP2A6 | |
| CYP2B6 | |
| CYP2C9 | |
| CYP2C19 | |
| CYP2D6 | |
| CYP3A4 | |
| Control (no CYP) |
Table 3: Effect of Enzyme Inhibitors on this compound Metabolism
| Condition | % this compound Remaining | % Inhibition |
| Control (no inhibitor) | N/A | |
| + BNPP (CES inhibitor) | ||
| Control (without GSH) | N/A | |
| + GSH (for GST activity) |
Visualizations
Caption: General metabolic pathways for insecticides like this compound.
Caption: Experimental workflow for studying this compound metabolism in vitro.
References
Application Notes and Protocols for the Use of Barthrin in Insect Nerve Physiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barthrin is a synthetic pyrethroid insecticide that acts as a potent neurotoxin in insects. Its primary mode of action is the disruption of voltage-gated sodium channels (VGSCs), which are essential for the generation and propagation of nerve impulses. By modifying the function of these channels, this compound induces a state of hyperexcitability in the insect nervous system, leading to paralysis and eventual death. This property makes this compound a valuable tool for studying the fundamental physiology of insect nerves and for investigating the mechanisms of insecticide action and resistance.
These application notes provide a comprehensive overview of the use of this compound in insect nerve physiology research. They include detailed protocols for electrophysiological analysis, quantitative data on the effects of related pyrethroids, and visualizations of the relevant signaling pathways and experimental workflows. Due to the limited availability of specific quantitative data for this compound in recent literature, data from other well-characterized pyrethroids are presented to provide a comparative context for its expected activity.
Data Presentation: Efficacy and Toxicity of Pyrethroids
The following tables summarize the toxicological and electrophysiological effects of various pyrethroids on insects. This data is provided to offer a comparative framework for designing experiments with this compound.
Table 1: Comparative Toxicity of Pyrethroids against Various Insect Species
| Insecticide | Insect Species | LD50 (µg/g) | Route of Administration | Reference |
| Permethrin | Musca domestica (Housefly) | 0.9 | Topical | [1] |
| Cypermethrin | Musca domestica (Housefly) | 0.04 | Topical | [2] |
| Deltamethrin | Apis mellifera (Honeybee) | 0.079 (ng/bee) | Oral | [3] |
| Bifenthrin | Chironomus dilutus (Midge) | 0.0003 | Topical | [2] |
| Permethrin | Lucilia sericata (Blowfly) | >5 x 10⁻⁶ M | In vitro (causes repetitive firing) | [1] |
Note: Specific LD50 values for this compound are not widely available in recent literature. The presented data for other pyrethroids illustrates the typical range of potency.
Table 2: Electrophysiological Effects of Pyrethroids on Insect Voltage-Gated Sodium Channels
| Pyrethroid | Insect Neuron/Expression System | Effect | Quantitative Measure | Reference |
| Cypermethrin | Honeybee Antennal Lobe Neurons | Reduction of Peak Sodium Current | 33 ± 4% reduction at 10 µM | |
| Tetramethrin | Honeybee Antennal Lobe Neurons | Reduction of Peak Sodium Current | 6 ± 11% reduction at 10 µM | |
| Deltamethrin | Cockroach Embryonic Neurons | Induction of TTX-sensitive inward current | Effective concentration range: 10⁻⁸ to 5 x 10⁻⁶ M | |
| Permethrin | Drosophila melanogaster Sodium Channels | Prolongation of Sodium Current | Induces slowly decaying tail currents | |
| Cypermethrin | Honeybee Antennal Lobe Neurons | Slowing of Tail Current Deactivation | Progressive tail current summation with repetitive stimulation |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Analysis of this compound's Effect on Insect Sodium Channels Expressed in Xenopus Oocytes
This protocol is designed to assess the impact of this compound on the kinetics of insect VGSCs heterologously expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the insect sodium channel of interest (e.g., from Drosophila melanogaster or Musca domestica)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)
-
Perfusion system
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Surgically harvest oocytes from a female Xenopus laevis.
-
Inject oocytes with the cRNA encoding the insect sodium channel α-subunit and any necessary auxiliary subunits (e.g., TipE).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -100 mV.
-
Record baseline sodium currents by applying depolarizing voltage steps (e.g., to -10 mV for 50 ms).
-
-
Application of this compound:
-
Prepare a series of dilutions of this compound in the recording solution from the stock solution.
-
Perfuse the oocyte with the this compound-containing solution, starting with the lowest concentration.
-
Allow the compound to equilibrate for several minutes before recording.
-
-
Data Acquisition and Analysis:
-
Apply the same voltage-step protocol as in the baseline recording to elicit sodium currents in the presence of this compound.
-
Record the peak inward current and the tail current upon repolarization.
-
Analyze the effects of this compound on channel activation, inactivation, and deactivation kinetics.
-
Construct dose-response curves to determine the EC50 of this compound.
-
Protocol 2: Patch-Clamp Analysis of this compound's Effect on Native Insect Neurons
This protocol allows for the study of this compound's effects on VGSCs in their native neuronal environment.
Materials:
-
Insect of interest (e.g., cockroaches, flies)
-
Primary neuron culture medium
-
This compound stock solution
-
External recording solution (e.g., saline solution appropriate for the insect species)
-
Internal pipette solution (containing a fluoride salt to block potassium channels)
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (2-5 MΩ resistance)
-
Inverted microscope
Procedure:
-
Neuronal Preparation:
-
Dissect the desired nervous tissue (e.g., ganglia) from the insect.
-
Mechanically or enzymatically dissociate the tissue to obtain individual neurons.
-
Plate the neurons on a suitable substrate and allow them to adhere.
-
-
Patch-Clamp Recording (Whole-Cell Configuration):
-
Position the dish with cultured neurons on the stage of the inverted microscope.
-
Approach a neuron with a fire-polished micropipette filled with the internal solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -80 mV.
-
-
Application of this compound and Data Acquisition:
-
Record baseline sodium currents by applying depolarizing voltage steps.
-
Apply this compound to the bath solution via a perfusion system.
-
Record the changes in sodium current amplitude and kinetics in the presence of this compound.
-
Use a train of short depolarizations to investigate use-dependent effects of the compound.
-
-
Data Analysis:
-
Measure the peak sodium current, time to peak, and the decay of the current.
-
Analyze the tail currents upon repolarization to assess the effect on channel deactivation.
-
Compare the effects of different concentrations of this compound to determine its potency and mechanism of action on native insect neurons.
-
Visualizations
Signaling Pathway of this compound's Action
Caption: Signaling pathway of this compound's neurotoxic action.
Experimental Workflow for Electrophysiological Analysis
Caption: Experimental workflow for electrophysiological analysis.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's effects from channel to organism.
References
Application Notes and Protocols for Field Trials of Barthrin
Introduction
Barthrin is a synthetic pyrethroid insecticide. Pyrethroids are known for their fast-acting neurotoxic effects on insects, making them effective tools in pest management research.[1] These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to conducting field application trials of this compound in research plots. The methodologies outlined below are based on established practices for pyrethroid insecticides and are intended to ensure accurate and reproducible results.
Mechanism of Action
This compound, like other pyrethroid insecticides, primarily targets the voltage-gated sodium channels in the nerve cells of insects.[1][2] By binding to these channels, this compound disrupts their normal function, leading to prolonged channel opening and a continuous influx of sodium ions. This results in hyperexcitability of the nerve cells, causing tremors, paralysis, and eventual death of the insect.[1][2]
Key Experimental Protocols
Protocol 1: Research Plot Design and Layout
A well-designed research plot is crucial for obtaining statistically valid data. The choice of design depends on the specific objectives of the trial and the environmental conditions of the research site. Two common designs are the Randomized Complete Block Design (RCBD) and the Split-Plot Design.
1. Randomized Complete Block Design (RCBD)
-
Objective: To compare the efficacy of different this compound application rates or formulations.
-
Procedure:
-
Divide the experimental area into blocks of similar environmental conditions (e.g., soil type, slope).
-
Within each block, create individual plots for each treatment, including a control group.
-
Randomly assign each treatment to one plot within each block. This ensures that each treatment appears once in every block, minimizing the impact of environmental variability.
-
The number of blocks will correspond to the number of replications for each treatment.
-
2. Split-Plot Design
-
Objective: To evaluate the interaction between two different factors, such as this compound application and another variable (e.g., irrigation levels, crop variety).
-
Procedure:
-
Divide the experimental area into main plots.
-
Randomly assign the levels of the primary factor (e.g., irrigation) to the main plots.
-
Subdivide each main plot into smaller sub-plots.
-
Randomly assign the levels of the secondary factor (e.g., this compound application rates) to the sub-plots within each main plot.
-
Protocol 2: this compound Application Procedure
Proper application of this compound is critical for ensuring uniform coverage and minimizing experimental error.
-
Materials:
-
Calibrated sprayer (e.g., backpack sprayer, boom sprayer)
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety glasses, respirator, and protective clothing
-
This compound formulation
-
Water or other approved carrier
-
Measuring cylinders and mixing containers
-
-
Procedure:
-
Calibration: Calibrate the sprayer before application to ensure the desired application rate is achieved.
-
Mixing: In a well-ventilated area, prepare the spray solution according to the desired concentration. Add the required amount of this compound to the specified volume of water or carrier in the sprayer tank and agitate thoroughly.
-
Application:
-
Apply the this compound solution uniformly to the designated plots.
-
Maintain a consistent spray pressure and walking speed to ensure even coverage.
-
Avoid spraying during windy conditions to prevent drift to non-target plots.
-
For foliar applications, ensure thorough coverage of all plant surfaces.
-
-
Cleaning: After application, triple-rinse the sprayer and all mixing equipment. Dispose of the rinsate according to local regulations.
-
Protocol 3: Efficacy Assessment
Efficacy is determined by assessing the impact of this compound on the target pest population.
-
Methods for Pest Population Assessment:
-
Direct Counts: Visually inspect a predetermined number of plants per plot and count the number of live pests.
-
Sweep Netting: Use a sweep net to collect insects from the foliage. This method is suitable for low-lying crops and insects that are easily dislodged.
-
Sticky Traps: Place sticky traps within the plots to capture flying insects.
-
-
Data Collection:
-
Conduct a pre-treatment pest count to establish a baseline population.
-
After this compound application, conduct post-treatment counts at specified intervals (e.g., 24 hours, 48 hours, 7 days).
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Record the data for each plot in a data collection sheet.
-
-
Calculating Efficacy: The efficacy of the treatment can be calculated using Abbott's formula: Efficacy (%) = [1 - (T/C)] x 100 Where:
-
T = Pest population in the treated plot after application
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C = Pest population in the control plot after application
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Data Presentation
Quantitative data from field trials should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 1: Example of this compound Application Rates for a Field Trial
| Treatment ID | Active Ingredient | Formulation | Application Rate (g a.i./ha) | Carrier Volume (L/ha) |
| T1 | This compound | Emulsifiable Concentrate (EC) | 50 | 200 |
| T2 | This compound | Emulsifiable Concentrate (EC) | 100 | 200 |
| T3 | This compound | Wettable Powder (WP) | 50 | 200 |
| T4 | This compound | Wettable Powder (WP) | 100 | 200 |
| C1 | Untreated Control | N/A | 0 | 200 (water only) |
Table 2: Example of Efficacy Data for this compound Against a Target Pest
| Treatment ID | Pre-treatment Pest Count (Avg. per plant) | Post-treatment Pest Count (Avg. per plant) - 48h | Efficacy (%) - 48h |
| T1 | 25.4 | 5.2 | 79.5 |
| T2 | 26.1 | 2.1 | 91.9 |
| T3 | 24.8 | 6.8 | 72.6 |
| T4 | 25.5 | 3.5 | 86.3 |
| C1 | 25.0 | 25.2 | N/A |
Visualizations
References
Troubleshooting & Optimization
Barthrin degradation pathways and stability issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of Barthrin, a synthetic pyrethroid. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The main degradation pathway for this compound, like other pyrethroid insecticides, is the hydrolysis of its ester bond. This cleavage results in the formation of two primary metabolites: 3-phenoxybenzoic acid (PBA) and a substituted cyclopropanecarboxylic acid. These initial degradation products can be further metabolized by microorganisms or through enzymatic action.
Q2: What are the key factors that influence the stability of this compound in solution?
A2: The stability of this compound is significantly affected by several factors:
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pH: this compound is generally stable in neutral to acidic conditions but undergoes rapid hydrolysis under alkaline conditions.
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Temperature: Increased temperatures accelerate the rate of degradation. For long-term storage, it is recommended to keep this compound solutions at low temperatures.
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Light: Exposure to ultraviolet (UV) light can cause photodegradation. Therefore, solutions should be protected from light by using amber vials or by covering them with aluminum foil.
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Enzymes: In biological systems, esterase enzymes can catalyze the hydrolysis of the ester bond, leading to faster degradation.
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: For solid this compound, store in a cool, dry, and dark place. Stock solutions of this compound should be prepared in a suitable organic solvent, such as acetonitrile or methanol, and stored at -20°C in amber glass vials with PTFE-lined caps to minimize degradation and prevent adsorption to the container walls. Once diluted into aqueous solutions, they should be used within 24 hours, even when stored at 2-8°C, due to the risk of hydrolysis.
Q4: I see unexpected peaks in my chromatogram when analyzing this compound. What could they be?
A4: Unexpected peaks are often the degradation products of this compound, primarily 3-phenoxybenzoic acid (PBA) and the corresponding cyclopropanecarboxylic acid derivative. The presence of these peaks suggests that your sample or standard may have been exposed to conditions that promote degradation, such as high temperatures, alkaline pH, or prolonged light exposure.
Q5: Why is the peak area of my this compound standard decreasing over time?
A5: A decreasing peak area for your this compound standard is a clear indicator of degradation. This can be due to hydrolysis, photodegradation, or thermal decomposition. It is crucial to review your storage and handling procedures to ensure the standard is adequately protected from light, heat, and incompatible pH conditions. Preparing fresh working standards daily is recommended for accurate quantification.
Troubleshooting Guides
Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Poor resolution of this compound isomers | - Inappropriate HPLC column or mobile phase.- Suboptimal column temperature. | - Use a chiral stationary phase (CSP) column for enantiomer separation. For diastereomers, a standard C18 column with an optimized mobile phase (e.g., methanol/acetonitrile/water mixture) can be effective.[1][2][3]- Optimize the column temperature, as temperature can significantly affect the separation of stereoisomers. |
| Peak tailing or broad peaks | - Incompatibility between the injection solvent and the mobile phase.- Column contamination or degradation. | - Dissolve and inject your sample in the mobile phase whenever possible.[4]- Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations. | - Ensure the mobile phase is properly mixed and degassed. Check the HPLC pump for leaks or malfunctioning seals.- Use a column oven to maintain a constant temperature. |
| Signal enhancement or suppression (Matrix Effects) | - Co-eluting components from the sample matrix (e.g., biological fluids, soil extracts) are affecting the ionization of this compound in the mass spectrometer. | - Use matrix-matched standards for calibration to compensate for the matrix effect.- Employ effective sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering matrix components.- If available, use a stable isotope-labeled internal standard for this compound. |
Sample Preparation and Handling Issues
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low recovery of this compound from samples | - Adsorption of the compound to container walls (especially in aqueous solutions).- Degradation during sample processing. | - For aqueous samples, immediately after collection, add an equal volume of methanol to prevent adsorptive losses to glass containers.- Keep samples cool and protected from light throughout the extraction process. Avoid high temperatures and extreme pH conditions. |
| Isomerization of this compound | - Exposure to certain organic solvents (e.g., isopropanol, methanol) or high temperatures during GC analysis. | - Use stable solvents like n-hexane or acetone for sample preparation if isomerization is a concern.- For GC analysis, keep the inlet temperature as low as possible (e.g., ≤180°C) or use on-column injection to minimize thermal isomerization. |
Quantitative Data Summary
The stability of this compound is highly dependent on environmental conditions. The following tables provide a summary of degradation rates based on data from structurally similar pyrethroids.
Table 1: Half-life of this compound in Water
| pH | Condition | Half-life |
| 5 and 7 | Hydrolysis | Stable |
| 9 | Hydrolysis | ~50 days at 25°C |
| Neutral/Acidic | Photolysis | >100 days |
| Distilled Water | Sunlight | 2.6-3.6 days |
| River and Seawater | Sunlight | 0.6-1.0 days |
Table 2: Half-life of this compound in Soil
| Soil Type | Condition | Half-life Range |
| Various | Aerobic, microbial degradation | 11-113 days |
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Buffers
This protocol outlines a general procedure to assess the hydrolytic stability of this compound at different pH values.
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Preparation of Buffer Solutions: Prepare buffers at pH 5, 7, and 9.
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Preparation of Stock and Working Solutions:
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Accurately weigh a known amount of this compound reference standard and dissolve it in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare working solutions by spiking the stock solution into each buffer to a final concentration of 1 µg/mL.
-
-
Experimental Conditions:
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Divide each working solution into several amber glass vials with PTFE-lined caps.
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Incubate the vials at a constant temperature (e.g., 25°C).
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Include a control group stored at -20°C in the dark.
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-
Time Points: Collect samples at various time points (e.g., 0, 1, 3, 7, 14, 28 days).
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Sample Analysis:
-
At each time point, quench the degradation by adding an equal volume of acetonitrile.
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Analyze the samples by a validated HPLC or GC method to determine the remaining concentration of this compound.
-
-
Data Analysis: Plot the concentration of this compound versus time for each pH and calculate the degradation rate constant and half-life.
Protocol: Photostability Assessment of this compound
This protocol is based on ICH Q1B guidelines for photostability testing.
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Place the solution in chemically inert, transparent containers.
-
-
Light Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Use a light source that emits in the 320-400 nm range, such as a cool white fluorescent lamp and a near-UV fluorescent lamp.
-
-
Dark Control: Prepare a parallel set of samples protected from light (e.g., wrapped in aluminum foil) and keep them under the same temperature conditions to serve as dark controls.
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Sample Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a validated analytical method to quantify the amount of this compound remaining and identify any major degradation products.
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: General workflow for a this compound stability assay.
References
Technical Support Center: Optimizing Barthrin Solubility for Experimental Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Barthrin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic pyrethroid insecticide.[1] Like other pyrethroids, its primary mechanism of action is the disruption of nerve function by targeting voltage-gated sodium channels.[1][2][3][4] It binds to these channels, preventing their normal inactivation and leading to prolonged nerve depolarization, paralysis, and ultimately, the death of the insect.
Q2: What are the main challenges when working with this compound in a laboratory setting?
A2: The primary challenge with this compound, as with many pyrethroids, is its low aqueous solubility. This can lead to difficulties in preparing stock solutions, precipitation upon dilution in aqueous media, and potential inaccuracies in experimental concentrations. Additionally, pyrethroids can be susceptible to degradation under certain conditions, such as alkaline pH and exposure to sunlight.
Q3: Which solvents are recommended for dissolving this compound?
A3: Due to its hydrophobic nature, this compound is poorly soluble in water. Organic solvents are necessary to prepare stock solutions. While specific data for this compound is limited, pyrethroids, in general, are soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), acetone, and ethanol. Kerosene has also been mentioned as a solvent for this compound.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored in a cool, dry, and dark place. Stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve. | - Inappropriate solvent selection.- Insufficient solvent volume.- Low temperature. | - Use a recommended organic solvent such as DMSO, acetone, or ethanol.- Increase the volume of the solvent gradually.- Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution. |
| Precipitate forms when diluting the stock solution in aqueous media. | - The concentration of this compound exceeds its solubility limit in the final aqueous solution.- The percentage of the organic solvent in the final solution is too low. | - Perform serial dilutions to avoid "shocking" the compound with a large volume of aqueous medium.- Ensure the final concentration of the organic solvent (e.g., DMSO) is kept as low as possible (typically <0.5% for cell-based assays) but sufficient to maintain solubility. A vehicle control with the same solvent concentration should be included in your experiment. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound stock solution.- Inaccurate concentration due to precipitation.- Instability of this compound in the experimental medium. | - Prepare fresh stock solutions regularly and store them properly in aliquots at -20°C or -80°C.- Visually inspect for any precipitation before use. If present, try to redissolve by gentle warming and sonication.- Be aware that pyrethroids can be unstable in alkaline conditions. Check the pH of your experimental medium. |
Data Presentation
Quantitative Solubility of a Structurally Similar Pyrethroid (Permethrin)
| Solvent | Solubility |
| Water | 0.01 mg/L (at 20°C) |
| Acetone | >500 g/L (at 20°C) |
| Methanol | 300 g/L (at 20°C) |
| Xylene | >500 g/L (at 20°C) |
| Hexane | >500 g/L (at 20°C) |
Data for Permethrin is provided as a representative example of a pyrethroid insecticide.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a general procedure for preparing a concentrated stock solution of this compound.
Materials:
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This compound (solid powder)
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Dimethyl sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Calculate the required mass of this compound:
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The molecular weight of this compound is 336.81 g/mol .
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To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 336.81 g/mol * 1000 mg/g = 3.3681 mg
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-
Weigh the this compound:
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Carefully weigh out approximately 3.37 mg of this compound powder and place it into a sterile microcentrifuge tube.
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Dissolve in DMSO:
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Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
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Ensure complete dissolution:
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Vortex the tube vigorously for 1-2 minutes.
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If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath. Visually inspect to ensure no solid particles remain.
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Storage:
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Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
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Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
This protocol describes the serial dilution of a 10 mM this compound stock solution to a final working concentration of 10 µM in cell culture medium.
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) cell culture medium
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Sterile microcentrifuge tubes or a 96-well plate
Procedure:
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Prepare an intermediate dilution:
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To avoid precipitation, first, create a 100-fold intermediate dilution of the 10 mM stock solution.
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Add 2 µL of the 10 mM this compound stock solution to 198 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. This results in a 100 µM intermediate solution. Vortex gently to mix.
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Prepare the final working solution:
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Perform a final 10-fold dilution to achieve the 10 µM working concentration.
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Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium.
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The final concentration of DMSO in this working solution will be 0.1%.
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-
Vehicle Control:
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Prepare a vehicle control by adding the same final concentration of DMSO (0.1%) to the cell culture medium without this compound.
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Mandatory Visualization
Caption: Mechanism of action of this compound on insect neurons.
Caption: General workflow for preparing and using this compound in cell-based assays.
References
Challenges in the synthesis of specific Barthrin isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of specific Barthrin isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of specific this compound isomers?
The primary challenges in synthesizing specific this compound isomers revolve around achieving high stereoselectivity and purity. Key difficulties include:
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Stereocontrol: Controlling the stereochemistry at the C1 and C3 positions of the cyclopropane ring and at the α-carbon of the alcohol moiety is critical, as biological activity is often specific to a single isomer.
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Isomer Separation: The separation of diastereomers and enantiomers from a reaction mixture can be complex and require specialized chromatographic techniques.[1][2][3]
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Low Yields: Side reactions and the formation of unwanted isomers can significantly reduce the yield of the desired active isomer.
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Epimerization: The chiral center at the α-cyano position of related pyrethroids is susceptible to epimerization under certain conditions, leading to a loss of stereochemical purity. While this compound lacks an α-cyano group, other chiral centers could still be susceptible to isomerization depending on the reaction conditions.
Q2: Which analytical techniques are recommended for monitoring the stereochemical purity of this compound isomers?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying stereoisomers of pyrethroids.[1] Gas Chromatography (GC) with a chiral column can also be used.[2] It is crucial to develop a robust analytical method early in the synthesis process to accurately assess the isomeric ratio at each step.
Q3: Are there any known catalysts that can improve the stereoselectivity of the cyclopropanation reaction?
While specific catalysts for this compound are not widely documented, rhodium and copper complexes with chiral ligands are commonly used in the synthesis of other pyrethroids to induce stereoselectivity in the cyclopropanation reaction. The choice of catalyst and ligand is critical and often requires screening to find the optimal combination for a specific substrate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound isomers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Isomer | - Incomplete reaction. - Formation of side products. - Non-optimal reaction conditions (temperature, solvent, catalyst). | - Monitor reaction progress using TLC or HPLC to ensure completion. - Purify starting materials to remove impurities that may cause side reactions. - Screen different solvents, temperatures, and catalyst concentrations to optimize the reaction. |
| Poor Stereoselectivity (Incorrect Isomer Ratio) | - Ineffective chiral catalyst or auxiliary. - Racemization or epimerization during the reaction or workup. - Incorrect reaction temperature. | - Screen a variety of chiral ligands for the metal catalyst. - Use a chiral auxiliary on one of the reactants. - Perform the reaction at a lower temperature to enhance selectivity. - Ensure workup conditions are mild (e.g., avoid strong acids or bases if a chiral center is labile). |
| Difficulty in Separating Isomers | - Isomers are co-eluting in chromatography. - Insufficient resolution of the chromatographic method. | - Optimize the chiral HPLC method by screening different chiral stationary phases (CSPs) and mobile phase compositions. - Consider derivatization of the isomers to improve separation. - Explore other separation techniques such as supercritical fluid chromatography (SFC). |
| Product Decomposition during Purification | - Instability of the compound on the chromatographic stationary phase (e.g., silica gel). - Harsh elution conditions. | - Use a less acidic or deactivated stationary phase (e.g., neutral alumina or treated silica). - Employ a gradient elution with less polar solvents where possible. - Consider purification at lower temperatures. |
Experimental Protocols
The following are generalized experimental protocols for key steps in pyrethroid synthesis, which can be adapted for the synthesis of this compound isomers.
Protocol 1: Stereoselective Esterification
This protocol describes the esterification of the cyclopropanecarboxylic acid with the corresponding alcohol, a key step in forming the final pyrethroid.
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Reactant Preparation: Dissolve the chiral cyclopropanecarboxylic acid (1.0 eq) and the desired alcohol (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
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Coupling Agent Addition: Add a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) to the reaction mixture.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Protocol 2: Chiral HPLC for Isomer Separation
This protocol outlines a general method for the analytical separation of pyrethroid stereoisomers.
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Column: A chiral stationary phase (CSP) column (e.g., a polysaccharide-based chiral column) is typically used.
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Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio is critical for achieving good separation and needs to be optimized (e.g., 99:1 to 90:10 hexane:isopropanol).
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Detection: UV detection at a suitable wavelength (e.g., 220 nm) is commonly employed.
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
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Injection: Inject a small volume (e.g., 10 µL) onto the column.
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Analysis: Analyze the resulting chromatogram to determine the ratio of the different isomers based on their peak areas.
Data Presentation
The following tables provide an illustrative summary of how to present quantitative data for the synthesis of this compound isomers. The values are hypothetical and should be replaced with experimental data.
Table 1: Comparison of Reaction Conditions for Esterification
| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Isomer Ratio (desired:undesired) |
| 1 | DCC/DMAP | CH₂Cl₂ | 25 | 12 | 85 | 3:1 |
| 2 | EDCI/HOBt | THF | 25 | 10 | 88 | 4:1 |
| 3 | Yamaguchi Esterification | Toluene | 0-25 | 8 | 92 | 9:1 |
Table 2: Chiral HPLC Separation Parameters
| Isomer | Retention Time (min) | Peak Area (%) |
| (1R, 3R, αS) | 10.2 | 45 |
| (1R, 3R, αR) | 11.5 | 5 |
| (1S, 3S, αR) | 12.8 | 45 |
| (1S, 3S, αS) | 14.1 | 5 |
Visualizations
The following diagrams illustrate key workflows and concepts in the synthesis of this compound isomers.
Caption: General workflow for the synthesis and purification of a specific this compound isomer.
Caption: Troubleshooting logic for addressing poor stereoselectivity in this compound synthesis.
References
Technical Support Center: Barthrin Residue Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of Barthrin for residue analysis. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its residue analysis important?
This compound is a synthetic pyrethroid insecticide.[1] Due to its application in agriculture and public health for pest control, trace amounts of this compound may remain in food products and environmental samples. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pesticides in various commodities to ensure consumer safety. Therefore, accurate and reliable monitoring of this compound residues is crucial.
Q2: Which analytical techniques are most suitable for this compound residue analysis?
Gas chromatography (GC) is often the preferred method for the detection of pyrethroid pesticides due to its superior performance in terms of volatility, sensitivity, specificity, and speed.[2] Detectors commonly used with GC for pyrethroid analysis include Electron Capture Detector (ECD) and Mass Spectrometry (MS or MS/MS).[2][3] Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is also a viable technique and can be advantageous due to shorter chromatographic run times.[1]
Q3: What are the most common sample preparation methods for this compound residue analysis?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective technique for extracting pesticide residues, including pyrethroids like this compound, from various matrices. Other methods include solid-phase extraction (SPE), matrix solid-phase dispersion (MSPD), and liquid-liquid extraction (LLE).
Q4: How can I minimize matrix effects in my analysis?
Matrix effects, where components of the sample other than the analyte of interest interfere with the analysis, can be a significant challenge. To minimize these effects:
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Employ a robust cleanup step: Dispersive solid-phase extraction (d-SPE), a key part of the QuEChERS method, helps remove interfering substances.
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Use matrix-matched calibration standards: Preparing calibration standards in a blank matrix extract that is similar to the sample can help compensate for matrix effects.
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Dilute the sample extract: If the concentration of this compound is high enough, diluting the final extract can reduce the concentration of interfering matrix components.
Q5: What are the typical storage conditions for samples intended for this compound residue analysis?
Proper storage is crucial to prevent the degradation of this compound in the sample. It is generally recommended to store samples frozen (at -20°C or lower) if they are not to be analyzed immediately. Aqueous samples should be extracted as soon as possible, and storage at 4°C is suitable for short periods.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Analyte Recovery | Inefficient Extraction: The chosen solvent may not be optimal for the matrix. The shaking/vortexing time may be insufficient. | - Ensure the appropriate solvent (e.g., acetonitrile for QuEChERS) is used.- Increase the extraction time and ensure vigorous mixing. |
| Analyte Degradation: The sample may have been improperly stored, or the pH of the extraction solvent could be causing degradation. | - Analyze samples as quickly as possible after collection.- Store samples at appropriate low temperatures.- Consider using a buffered QuEChERS method to control pH. | |
| Poor Phase Separation (QuEChERS): Insufficient salt content or centrifugation speed. | - Ensure the correct amount of magnesium sulfate and sodium chloride are added.- Centrifuge at a sufficiently high speed (e.g., >3000 rpm) for an adequate duration. | |
| Poor Chromatographic Peak Shape | Matrix Overload: The final extract is too concentrated with matrix components. | - Improve the cleanup step by using the appropriate d-SPE sorbents (e.g., PSA, C18, GCB).- Dilute the final extract before injection. |
| Contamination of GC Inlet or Column: High-fat or complex matrices can contaminate the system. | - Use a guard column.- Perform regular maintenance of the GC inlet liner and column. | |
| Inconsistent/Irreproducible Results | Non-Homogeneous Sample: The subsample taken for analysis is not representative of the entire sample. | - Thoroughly homogenize the entire sample before taking an aliquot for extraction. |
| Inconsistent Sample Preparation: Variations in extraction times, solvent volumes, or cleanup procedures. | - Follow a standardized and validated protocol precisely for all samples.- Use calibrated pipettes and balances. | |
| High Background Noise in Chromatogram | Insufficient Cleanup: Co-extractive interferences are not being adequately removed. | - Optimize the d-SPE cleanup step by testing different sorbents or increasing the amount of sorbent.- Consider an additional cleanup step, such as SPE. |
| Contaminated Reagents or Glassware: Solvents, salts, or glassware may contain impurities. | - Use high-purity solvents and reagents.- Thoroughly clean all glassware and rinse with solvent before use. |
Quantitative Data Summary
The following tables summarize typical performance data for pyrethroid analysis using methods applicable to this compound. Note that specific values can vary depending on the matrix, instrumentation, and specific protocol used.
Table 1: Recovery Rates of Pyrethroids in Various Matrices using QuEChERS
| Matrix | Pyrethroid | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Animal-derived foods | Multiple Pyrethroids | 0.01 - 0.5 mg/kg | 75.2 - 109.8 | < 10 | |
| Fish Tissue | Cypermethrin | 0.3 - 6.5 ng/g | Not specified | Not specified | |
| Soil | Bifenthrin | 0.01 - 0.05 µg/g | 81.7 - 119.0 | 5.3 - 18.3 | |
| Edible Insects | Multiple Pyrethroids | 10 - 500 µg/kg | 70 - 120 | < 20 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Pyrethroids
| Analytical Method | Matrix | Analyte | LOD | LOQ | Reference |
| GC-MS/MS | Animal-derived foods | Multiple Pyrethroids | - | 0.01 mg/kg | |
| GC-ECD | Soil | Bifenthrin | - | 0.01 µg/g | |
| GC-MS | Hair | Cypermethrin metabolites | 1.0 - 4.0 pg/mg | - | |
| LC-MS/MS | Water | Pyrethrins | 0.01 - 0.02 µg/L | 0.08 - 0.10 µg/L | |
| GC-MS/MS | Water | Deltamethrin | - | 0.01 ng/L |
Experimental Protocol: QuEChERS Method for this compound Residue Analysis in Agricultural Produce
This protocol is a general guideline based on the widely used QuEChERS method and should be optimized and validated for the specific matrix and analytical instrumentation.
1. Sample Homogenization:
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Weigh a representative portion of the laboratory sample (e.g., 10-15 g) into a blender.
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If the sample has low water content (e.g., grains), add a specific amount of deionized water to facilitate extraction.
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Homogenize the sample until a uniform consistency is achieved.
2. Extraction:
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add internal standards if required.
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Cap the tube and shake vigorously for 1 minute.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
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Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
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Centrifuge the tube at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE tube. The d-SPE tube should contain the appropriate sorbents for the matrix (e.g., 900 mg MgSO₄, 150 mg PSA, and for fatty matrices, 150 mg C18).
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Cap the tube and shake vigorously for 30 seconds.
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Centrifuge at ≥3000 rpm for 5 minutes.
4. Final Extract Preparation:
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Transfer an aliquot of the cleaned extract into an autosampler vial.
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If necessary, add a solvent protectant.
-
The sample is now ready for analysis by GC-MS/MS or LC-MS/MS.
Visualizations
Caption: Workflow for this compound sample preparation using the QuEChERS method.
Caption: Logical troubleshooting workflow for residue analysis.
References
Overcoming cross-reactivity in Barthrin immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Barthrin immunoassays, with a specific focus on overcoming cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern in its immunoassays?
This compound is a protein involved in critical cellular signaling pathways. Due to its structural similarities with other proteins, or the existence of different isoforms and precursor molecules, there is a potential for cross-reactivity in immunoassays.[1][2] This occurs when the antibodies in the assay bind to molecules other than this compound, leading to inaccurate quantification and false-positive results.[3][4][5]
Q2: What are the common causes of high background signals in my this compound ELISA?
High background can be caused by several factors, including non-specific binding of antibodies, cross-reactivity, contaminated reagents, or insufficient washing steps. It's crucial to ensure that blocking buffers are effective and that all reagents are fresh and properly prepared.
Q3: How can I confirm if the signal in my assay is specific to this compound?
To confirm signal specificity, you can perform several control experiments. A key method is a spike and recovery experiment, where a known amount of purified this compound is added to the sample matrix to see if the assay can accurately measure it. Additionally, running parallel assays with a different method, such as Western Blot or mass spectrometry, can help verify your results. Using negative controls, samples known not to contain this compound, is also essential to check for false positives.
Q4: What is the difference between monoclonal and polyclonal antibodies, and which is better for reducing cross-reactivity in this compound immunoassays?
Monoclonal antibodies (mAbs) recognize a single epitope on the target antigen, offering high specificity and reducing the likelihood of cross-reactivity. Polyclonal antibodies (pAbs) recognize multiple epitopes and can provide a stronger signal, but they have a higher potential for cross-reactivity. For assays where specificity is critical to distinguish this compound from similar proteins, monoclonal antibodies are generally preferred.
Troubleshooting Guides
Issue 1: High Cross-Reactivity and False-Positive Results
This is one of the most common challenges in this compound immunoassays, leading to an overestimation of this compound concentration.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Detailed Protocol |
| Structural similarity of this compound to other proteins | Utilize highly specific monoclonal antibodies. | Protocol: Antibody Specificity Screening. 1. Coat a microplate with the potentially cross-reacting proteins. 2. Add the anti-Barthrin primary antibody at various dilutions. 3. Follow the standard ELISA protocol to detect any binding. 4. A strong signal indicates cross-reactivity. |
| Presence of this compound isoforms or precursors | Employ matched antibody pairs that target different epitopes of the mature this compound protein. | Protocol: Matched Antibody Pair Validation. 1. Use a sandwich ELISA format. 2. Test different combinations of capture and detection antibodies. 3. Select the pair that shows the highest signal for this compound and the lowest signal for potential cross-reactants. |
| Sample matrix effects | Dilute the sample or use a more appropriate sample diluent. | Protocol: Sample Dilution and Matrix Matching. 1. Perform a serial dilution of your sample (e.g., 1:2, 1:5, 1:10). 2. Analyze the dilutions in the this compound immunoassay. 3. If cross-reactivity decreases with dilution while the this compound signal remains detectable, matrix effects are likely. 4. Prepare your standards in a matrix that closely mimics your sample matrix. |
| Antibody non-specificity | Purify the antibody using affinity chromatography against purified this compound. | Protocol: Affinity Purification. 1. Immobilize purified this compound protein on a chromatography column. 2. Pass the antiserum containing the anti-Barthrin antibodies through the column. 3. The specific antibodies will bind to the this compound. 4. Elute the purified antibodies using a low pH buffer. |
Hypothetical Data on Cross-Reactivity Reduction:
| Method | Cross-Reactivity with Protein X (%) | This compound Signal-to-Noise Ratio |
| Unpurified Polyclonal Antibody | 15% | 5 |
| Affinity-Purified Polyclonal Antibody | 3% | 15 |
| Monoclonal Antibody Clone A | 1% | 25 |
| Monoclonal Antibody Clone B | <0.5% | 30 |
Issue 2: Poor Standard Curve
A poor standard curve can be characterized by a low R-squared value (<0.99) and inconsistent optical density (OD) readings.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect standard preparation | Double-check calculations and ensure proper reconstitution and storage of the standard. |
| Pipetting errors | Use calibrated pipettes and change tips for each standard dilution. |
| Reagent degradation | Use fresh reagents and ensure they are brought to room temperature before use. |
| Inappropriate curve fit | Use the appropriate regression model for your assay (e.g., four-parameter logistic fit). |
Visual Guides
Diagram 1: Troubleshooting Workflow for High Cross-Reactivity
Caption: A logical workflow for diagnosing and resolving high cross-reactivity.
Diagram 2: Sandwich ELISA Workflow to Minimize Cross-Reactivity
Caption: The workflow of a specific sandwich ELISA designed to reduce non-specific binding.
Diagram 3: this compound Signaling Pathway and Potential Cross-Reactants
Caption: A simplified signaling pathway illustrating potential sources of cross-reactivity.
References
- 1. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 2. academic.oup.com [academic.oup.com]
- 3. False-positive interferences of common urine drug screen immunoassays: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
Barthrin storage and handling best practices
Disclaimer: Barthrin is a pyrethroid insecticide for which detailed public data on storage, handling, and stability is limited. The information provided in this technical support center is largely based on best practices for pyrethroid insecticides as a class. Researchers should use this as a guide and consider conducting their own stability and handling assessments for this compound-specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: How should I prepare a stock solution of this compound?
A2: this compound, like other pyrethroids, is poorly soluble in water but should be soluble in organic solvents. Acetone, acetonitrile, and ethyl acetate are common solvents for preparing pyrethroid stock solutions. It is recommended to prepare a high-concentration stock solution in a non-polar organic solvent and then dilute it to the desired concentration for your experiment. Stock solutions should be stored in tightly sealed amber glass vials to protect from light and evaporation.
Q3: How stable are this compound solutions?
A3: The stability of this compound in solution is not well-documented. However, pyrethroid solutions can degrade over time, with the rate of degradation influenced by the solvent, storage temperature, and exposure to light. Aqueous solutions of pyrethroids are particularly prone to instability. It is best practice to prepare fresh working solutions from a stock solution for each experiment. If storing stock solutions, they should be kept at low temperatures (4°C or -20°C) and monitored for signs of degradation, such as discoloration or precipitation.
Q4: What are the primary safety precautions when handling this compound?
A4: When handling this compound, standard laboratory safety protocols for hazardous chemicals should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid direct contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with soap and water.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results | Degradation of this compound stock or working solution. | 1. Prepare a fresh stock solution of this compound. 2. Always prepare working solutions fresh on the day of the experiment. 3. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. 4. Verify the concentration of the stock solution using a suitable analytical method (e.g., HPLC-UV, GC-MS) if possible. |
| Precipitate forms in the stock solution | Poor solubility or degradation. | 1. Ensure the correct solvent is being used. 2. Gently warm the solution and sonicate to try and redissolve the precipitate. If it does not redissolve, the compound may have degraded, and a fresh solution should be prepared. 3. Store the stock solution at the recommended temperature; some compounds are less soluble at lower temperatures. |
| Low analytical signal when analyzing this compound | Adsorption to container surfaces or degradation. | 1. Use silanized glass vials to minimize adsorption. 2. Ensure the analytical method is optimized for pyrethroids. 3. Check for degradation by analyzing a freshly prepared standard. |
Data Presentation
Table 1: General Storage Recommendations for Pyrethroid Insecticides (Guideline for this compound)
| Condition | Solid Form | Stock Solution (in Organic Solvent) |
| Temperature | 4°C to Room Temperature (20-25°C) | 4°C (short-term) or -20°C (long-term) |
| Light | Store in the dark (e.g., in an amber bottle or in a cabinet) | Store in amber glass vials |
| Humidity | Store in a dry environment | Tightly sealed container to prevent moisture ingress and solvent evaporation |
Table 2: General Solubility of Pyrethroids (Guideline for this compound)
| Solvent | Solubility | Notes |
| Water | Poorly soluble | |
| Acetone | Soluble | |
| Acetonitrile | Soluble | |
| Ethyl Acetate | Soluble | |
| Hexane | Soluble | |
| Methanol | Soluble |
Experimental Protocols
Protocol: Preparation and Handling of this compound Analytical Standards
-
Materials:
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This compound (solid)
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High-purity organic solvent (e.g., acetone or acetonitrile)
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Calibrated analytical balance
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Volumetric flasks (amber glass)
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Pipettes
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Amber glass vials with PTFE-lined caps
-
-
Procedure for Preparing a 1 mg/mL Stock Solution:
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Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
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In a well-ventilated fume hood, accurately weigh the desired amount of this compound (e.g., 10 mg) into a tared amber volumetric flask (e.g., 10 mL).
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Record the exact weight.
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Add a small amount of the chosen solvent to the flask to dissolve the solid.
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Gently swirl the flask to ensure complete dissolution. Sonication may be used if necessary.
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Once dissolved, fill the flask to the mark with the solvent.
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Cap the flask and invert it several times to ensure the solution is homogeneous.
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Transfer the stock solution to amber glass vials for storage. It is recommended to aliquot the solution into smaller volumes for single use to avoid contamination and degradation from repeated handling.
-
-
Storage of Stock Solution:
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Store the stock solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage.
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Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials.
-
-
Preparation of Working Solutions:
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Prepare working solutions by diluting the stock solution with the appropriate solvent or experimental medium immediately before use.
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Do not store dilute aqueous working solutions for extended periods.
-
Mandatory Visualization
Caption: Workflow for the preparation and handling of this compound analytical standards.
References
- 1. Time dependence of phase distribution of pyrethroid insecticides in sediment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. m.youtube.com [m.youtube.com]
- 3. LABORATORY STUDIES ON THE PERSISTENCE AND BEHAVIOUR IN SOIL OF FOUR PYRETHROID INSECTICIDES | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
Troubleshooting poor resolution in Barthrin chromatography
Technical Support Center: Barthrin Chromatography
Welcome to the technical support center for this compound chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Resolution & Broad Peaks
Q1: Why are the peaks for my this compound protein broad and poorly resolved?
A: Broad peaks and poor resolution can stem from several factors related to the sample, the column, or the system configuration. The primary causes include issues with column packing, excessive system volume (dead volume), and non-optimal experimental conditions.[1][2][3]
Potential Causes & Solutions:
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Column Degradation: Over time, columns can degrade due to contamination or loss of stationary phase.[4] If you observe a sudden decrease in performance, it may be due to a blocked inlet frit from sample debris or mobile phase precipitates.[5]
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Solution: Try backflushing the column to dislodge particulates from the inlet frit. If performance does not improve, a more thorough cleaning and regeneration procedure may be necessary. For persistent issues, replacing the column is recommended.
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Suboptimal Flow Rate: The flow rate of the mobile phase significantly impacts resolution. In size-exclusion chromatography (SEC), for instance, a slower flow rate allows more time for molecules to diffuse into and out of the stationary phase pores, which can improve resolution.
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Solution: To optimize, try reducing the flow rate. For example, decreasing the flow rate from 0.4 mL/min to 0.2 mL/min can notably improve the resolution between a monomer and its aggregates.
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Excessive System Volume (Dead Volume): The volume within the tubing and detector cell outside of the column can contribute to peak broadening.
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Solution: Minimize dead volume by using narrow, short tubing to connect system components and by using detector cells with small volumes.
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Improper Sample Preparation: The sample itself can be a source of poor resolution. A sample that is too viscous or contains particulates can lead to issues.
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Solution: Ensure your sample is fully dissolved and filter it through a low protein-binding filter before injection. If the sample is too concentrated, diluting it with the mobile phase may also help.
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Issue 2: Asymmetric Peaks (Tailing or Fronting)
Q2: My this compound peak is tailing. What is the cause and how can I fix it?
A: Peak tailing, where a peak has a trailing edge that is longer than its leading edge, is a common problem. It is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column packing.
Potential Causes & Solutions:
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Secondary Interactions: Unwanted interactions, such as those with residual silanol groups on silica-based columns, can cause tailing, especially with polar compounds.
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Solution: Adjusting the mobile phase pH can help to minimize these interactions. For basic compounds, lowering the pH may improve peak shape.
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Column Contamination or Degradation: Buildup of contaminants at the column inlet can disrupt the chromatographic process and lead to tailing.
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Solution: A thorough column cleaning and regeneration protocol should be implemented. If the column is old or damaged, it may need to be replaced.
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Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.
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Solution: Reduce the injection volume or the concentration of the sample to see if the peak shape improves.
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Poorly Packed Column: A column that is not packed uniformly can result in channeling, where the mobile phase and sample take different paths through the column, leading to asymmetrical peaks.
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Solution: If you suspect poor packing, you can perform a column efficiency test. If the results are subpar, repacking the column or using a pre-packed column is recommended.
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Q3: My this compound peak is fronting. What does this indicate?
A: Peak fronting, where the leading edge of the peak is less steep than the trailing edge, is less common than tailing but can still occur. It is often a sign of column overload or a poorly packed column.
Potential Causes & Solutions:
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Column Overload: Similar to tailing, injecting too much sample can lead to fronting peaks.
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Solution: Decrease the amount of sample loaded onto the column and observe if the peak shape becomes more symmetrical.
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Column "Overpacking": If a column is packed too densely, it can also result in fronting peaks.
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Solution: Perform a column performance test. If the column is overpacked, it may need to be repacked at a lower flow rate.
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Data Presentation
Table 1: Effect of Flow Rate on Resolution in Size-Exclusion Chromatography
| Flow Rate (mL/min) | Resolution (Rs) between Monomer and HMW Aggregates | Analysis Time (minutes) |
| 0.4 | 2.97 | 15 |
| 0.35 | 3.17 | 17 |
| 0.2 | 3.42 | 30 |
This table summarizes data showing that decreasing the flow rate in SEC can lead to improved resolution, though at the cost of longer analysis times.
Table 2: Impact of Mobile Phase Buffer Concentration on IgG Peak Tailing in SEC
| Phosphate Buffer Concentration (mM) | Tailing Factor |
| 600 | >2.0 |
| 400 | 1.8 |
| 200 | 1.4 |
| 150 | 1.2 |
| 100 | 1.2 |
| 50 | 1.2 |
This table illustrates how optimizing the buffer concentration in the mobile phase can reduce peak tailing. In this example for IgG analysis, concentrations between 50-150 mM provided the best results.
Experimental Protocols
Protocol 1: General Column Cleaning and Regeneration
This protocol is a general guideline for cleaning a contaminated chromatography column to restore its performance.
Materials:
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HPLC-grade water
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Organic solvent (e.g., methanol or acetonitrile)
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Isopropanol
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Buffer solution without salts
Procedure:
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Disconnect the column from the detector to avoid contaminating the detector cell.
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Reverse the direction of the column to backflush contaminants from the inlet frit.
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Set the flow rate to 20-50% of the typical operational flow rate.
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Flush the column with 10-20 column volumes of the mobile phase without any buffer salts.
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Wash the column with 10-20 column volumes of 100% organic solvent, such as methanol or acetonitrile.
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If further cleaning is needed, a stronger solvent like isopropanol can be used.
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Before returning to your aqueous mobile phase, flush the column with isopropanol if stronger organic solvents were used.
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Re-equilibrate the column with the initial mobile phase until the baseline is stable.
Protocol 2: Sample Preparation for Improved Resolution
Proper sample preparation is crucial to avoid issues like column clogging and poor peak shape.
Materials:
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Syringe filter (low protein binding, e.g., regenerated cellulose)
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Mobile phase or appropriate buffer
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Centrifuge
Procedure:
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Dissolve the this compound sample completely in the mobile phase or a compatible buffer.
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If any particulates are visible, centrifuge the sample to pellet the insoluble material.
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Filter the supernatant through a syringe filter appropriate for your sample volume and solvent to remove any remaining particulates.
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If the sample is known to be highly concentrated or viscous, consider diluting it with the mobile phase.
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For samples with high salt concentrations that may interfere with binding (in ion-exchange chromatography), perform a buffer exchange using a desalting column.
Visualizations
References
- 1. What Are the Primary Factors Contributing to Chromatographic Peak Broadening? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Barthrin in Environmental Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Barthrin in environmental samples. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern in environmental analysis?
A1: this compound is a synthetic pyrethroid insecticide. Like other pyrethroids, it is susceptible to degradation from exposure to light (photolysis), water (hydrolysis), and microbial action in environmental matrices such as soil and water.[1][2][3][4][5] Minimizing this degradation is critical for accurate quantification, as failure to do so can lead to an underestimation of its concentration and misinterpretation of environmental contamination levels.
Q2: What are the ideal storage conditions for water and soil samples containing this compound?
A2: To maintain sample integrity, refrigeration and storage in the dark are essential. For short-term storage (up to a few days), refrigeration at 4°C is recommended. For longer-term storage, samples should be frozen at -20°C. It is also crucial to use appropriate sample containers, typically amber glass, to prevent photodegradation and adsorption to container walls.
Q3: What are the main factors that accelerate this compound degradation in samples?
A3: The primary factors are exposure to UV light (sunlight), elevated temperatures, non-neutral pH (especially alkaline conditions), and the presence of microorganisms. The composition of the sample matrix itself, such as the amount of organic matter in soil, can also influence degradation rates.
Q4: Which analytical techniques are most suitable for quantifying this compound?
A4: Gas chromatography (GC) is the most common and effective technique for analyzing pyrethroids like this compound. Due to the halogenated nature of many pyrethroids, an Electron Capture Detector (GC-ECD) provides high sensitivity. Gas chromatography coupled with mass spectrometry (GC-MS) is also widely used for its high selectivity and confirmation capabilities. High-performance liquid chromatography (HPLC) can also be used.
Q5: Can I use a QuEChERS kit for this compound extraction from soil samples?
A5: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted technique for extracting pesticides, including pyrethroids, from soil and other complex matrices. It streamlines sample preparation, reduces solvent usage, and is suitable for multi-residue analysis.
This compound Degradation Factors
Caption: Factors influencing this compound degradation pathways.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound in environmental samples.
Issue 1: Low or No Analyte Recovery
| Potential Cause | Troubleshooting Steps | References |
| Sample Degradation | Verify that samples were collected in amber glass containers and stored at 4°C (short-term) or -20°C (long-term) immediately after collection. Minimize exposure to light during all handling steps. | |
| Inefficient Extraction | Ensure the correct solvent and salt combination was used for the QuEChERS or SPE procedure. For QuEChERS, verify vigorous and adequate shaking time. For SPE, ensure the cartridge was properly conditioned and not allowed to dry out before sample loading. | |
| Adsorption to Labware | Use silanized glassware to minimize active sites where the analyte can adsorb. Rinse all glassware and equipment with a high-purity solvent before use. | |
| Incorrect pH | For water samples, check the pH. Pyrethroids are more stable under slightly acidic to neutral conditions. Adjust sample pH to ~6-7 if necessary, being mindful not to cause hydrolysis of other potential analytes. | |
| Instrumental Issues | Check for leaks in the GC inlet, especially the septum. Ensure the injection volume is appropriate and the syringe is functioning correctly. A partially plugged syringe can lead to reduced peak sizes. |
Troubleshooting Logic for Low Analyte Recovery
Caption: Decision tree for troubleshooting low this compound recovery.
Issue 2: Poor Peak Shape in Gas Chromatography (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps | References |
| Active Sites in Inlet/Column | The inlet liner or the first few centimeters of the GC column may have active sites. Replace the inlet liner and trim a small portion (5-10 cm) off the front of the column. Using a guard column can also help protect the analytical column. | |
| Column Contamination | High molecular weight matrix components may have accumulated on the column. Bake out the column at a high temperature (as per manufacturer's instructions). If this fails, a solvent rinse or column replacement may be necessary. | |
| Incorrect Flow Rate | Verify that the carrier gas flow rate is set correctly for the column dimensions and method parameters. | |
| Improper Column Installation | If the column is not installed correctly in the inlet or detector, it can cause peak shape issues. Reinstall the column according to the instrument manual's specifications. | |
| Co-eluting Interferences | Matrix effects can cause peak distortion. Improve the sample cleanup step (e.g., use different d-SPE sorbents in the QuEChERS method) to remove more interferences. |
Quantitative Data Summary
While specific degradation kinetics for this compound are not widely published, the following tables provide representative data for similar pyrethroids (Cypermethrin and Prallethrin) to illustrate the impact of environmental conditions. These values should be considered as estimates for this compound's behavior.
Table 1: Effect of pH and Temperature on Pyrethroid Hydrolysis
| Pyrethroid | pH | Temperature (°C) | Half-life (t½) in days | Reference |
| Prallethrin | 5 | 25 | Very Slow Degradation | |
| Cypermethrin | 7 | 32 | 6.7 | |
| Cypermethrin | 9 | 32 | (Faster than pH 7) |
Note: Degradation of pyrethroids via hydrolysis is significantly accelerated at higher pH values and temperatures.
Table 2: Effect of Microbial Action on Pyrethroid Degradation in Soil
| Pyrethroid | Condition | Degradation Rate Constant (k) | Half-life (t½) in days | Reference |
| Cypermethrin | Soil Slurry (Control) | 0.0039 day⁻¹ | 177.7 | |
| Cypermethrin | Soil Slurry + B. thuringiensis | 0.113 day⁻¹ | 0.7 | |
| Cypermethrin | Soil (Inoculated) | 0.0406 - 0.0722 day⁻¹ | (Calculated) | |
| Permethrin | Non-sterile soil + A. baumannii | >85% degradation in 9 days | (Not specified) |
Note: Bioaugmentation with specific bacterial strains can dramatically increase the degradation rate of pyrethroids in soil.
Experimental Protocols
Protocol 1: Sample Collection and Preservation
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Water Samples :
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Collect samples in 1-liter pre-cleaned amber glass bottles.
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Immediately after collection, place the samples on ice in a cooler.
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Upon returning to the lab, store the samples in a refrigerator at 4°C for short-term storage (< 7 days) or in a freezer at -20°C for long-term storage.
-
-
Soil/Sediment Samples :
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Use a stainless steel scoop or auger to collect the top 0-15 cm of soil.
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Place the sample in a wide-mouth amber glass jar with a PTFE-lined lid.
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Store and transport the samples on ice.
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In the lab, store at 4°C for short-term or -20°C for long-term storage after homogenizing and removing large debris.
-
Protocol 2: Extraction of this compound from Water using Solid-Phase Extraction (SPE)
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Cartridge Conditioning : Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not let the sorbent go dry.
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Sample Loading : Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
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Washing : After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.
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Drying : Dry the cartridge thoroughly by applying a vacuum for 20-30 minutes or by purging with nitrogen gas to remove all residual water.
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Elution : Elute the trapped this compound from the cartridge by passing 2 x 5 mL of ethyl acetate through the sorbent. Collect the eluate in a clean glass tube.
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Concentration : Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of a suitable solvent (e.g., hexane or iso-octane) for GC analysis.
Protocol 3: Extraction of this compound from Soil using QuEChERS
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Sample Preparation : Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water and allow it to hydrate for 30 minutes.
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Extraction : Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 5 minutes.
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Salting Out : Add the contents of a buffered QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate or citrate). Shake immediately and vigorously for 2 minutes.
-
Centrifugation : Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup : Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA and C18) to remove interferences like fatty acids and pigments.
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Final Centrifugation : Vortex the d-SPE tube for 1 minute and then centrifuge at high rcf (e.g., ≥5000) for 2 minutes.
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Analysis : Collect the purified supernatant and transfer it to an autosampler vial for GC analysis.
General Workflow for this compound Analysis
Caption: Standard workflow for analyzing this compound in environmental samples.
References
- 1. Evaluation of photolysis and hydrolysis of pyraclostrobin in aqueous solutions and its degradation products in paddy water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Stability of Photolysis and Hydrolysis of Prallethrin [research.amanote.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Photolysis and Hydrolysis of Prallethrin | Atlantis Press [atlantis-press.com]
Technical Support Center: Analysis of Barthrin in Soil and Water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of the synthetic pyrethroid insecticide, Barthrin, in soil and water samples.
Troubleshooting Guide
This guide is designed to help users identify and resolve common issues encountered during the analysis of this compound, particularly those related to matrix effects.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Extraction: Strong interactions between this compound and soil organic matter or particulates.[1][2] Analyte Degradation: pH sensitivity or degradation during extraction or cleanup steps.[3] Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb this compound from the SPE cartridge. | Optimize Extraction: For soil, ensure adequate homogenization and consider increasing extraction time or using a stronger solvent system. For water, adjust the pH of the sample prior to extraction. Modify QuEChERS: For soil, ensure proper hydration of dry samples before adding acetonitrile.[1][3] Optimize SPE Elution: Test different elution solvents or solvent mixtures of varying polarity and strength. Elute with multiple, smaller aliquots. Use of Internal Standard: Add an internal standard prior to extraction to monitor and correct for recovery losses. |
| Poor Peak Shape (Tailing or Fronting) | Active Sites in GC System: Matrix components can contaminate the GC inlet liner and column, creating active sites that interact with the analyte. Co-eluting Matrix Components: Interference from the matrix can affect the chromatographic separation. | Inlet Maintenance: Regularly replace the GC inlet liner and septum. Use a liner with glass wool to trap non-volatile matrix components. Column Maintenance: Trim the front end of the analytical column to remove contamination. Improve Cleanup: Incorporate additional cleanup steps in your sample preparation (e.g., using different sorbents in d-SPE for QuEChERS). |
| Signal Suppression or Enhancement (Matrix Effect) | Ionization Competition (LC-MS): Co-eluting matrix components can compete with this compound for ionization in the mass spectrometer source, leading to either a suppressed or enhanced signal. GC Inlet Effects: In GC-MS, matrix components can coat the inlet, preventing analyte degradation and leading to signal enhancement. | Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. Dilution: Dilute the final extract to reduce the concentration of interfering matrix components. Stable Isotope Labeled Internal Standard: Use a stable isotope-labeled analog of this compound as an internal standard to compensate for matrix effects. Optimize Chromatography: Improve chromatographic separation to resolve this compound from interfering matrix components. |
| High Background or Interferences | Insufficient Cleanup: The sample preparation method is not adequately removing matrix components. Contaminated Reagents or Glassware: Solvents, reagents, or glassware may be contaminated. | Enhance Cleanup (QuEChERS): For soil extracts, use a dispersive solid-phase extraction (d-SPE) cleanup step with a combination of sorbents like PSA (to remove organic acids) and C18 (to remove non-polar interferences). Enhance Cleanup (SPE): For water extracts, ensure the SPE cartridge is properly conditioned and washed to remove interferences before eluting the analyte. Run Blanks: Analyze method blanks with each batch of samples to check for contamination from reagents and glassware. |
| Inconsistent Results (Poor Reproducibility) | Variability in Sample Preparation: Inconsistent execution of the extraction and cleanup steps. Matrix Heterogeneity: The soil or water samples may not be homogeneous. | Standardize Procedures: Ensure consistent timing, volumes, and mixing during sample preparation. Automation can improve reproducibility. Homogenize Samples: Thoroughly mix and homogenize soil and water samples before taking a subsample for extraction. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of an analyte's response (signal suppression or enhancement) due to the co-eluting components of the sample matrix. In this compound analysis, complex matrices like soil and water contain numerous organic and inorganic substances that can interfere with the analytical process. This interference can occur during sample preparation, chromatographic separation, or ionization in the mass spectrometer, leading to inaccurate quantification. For instance, in LC-MS, matrix components can suppress the ionization of this compound, resulting in underestimation of its concentration. Conversely, in GC-MS, matrix components can protect the analyte from degradation in the hot inlet, leading to an enhanced signal and overestimation.
Q2: How can I quantify the matrix effect for my specific soil or water samples?
A2: The matrix effect can be quantified by comparing the response of an analyte in a matrix-matched standard to its response in a pure solvent standard at the same concentration. The matrix effect percentage can be calculated using the following formula:
Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
A negative value indicates signal suppression, while a positive value indicates signal enhancement. A value between -20% and 20% is often considered a low or negligible matrix effect.
Q3: When should I use the QuEChERS method versus Solid-Phase Extraction (SPE) for this compound analysis?
A3: The choice of extraction method depends on the sample matrix.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is highly effective for solid and semi-solid samples with complex matrices, making it ideal for soil analysis. It involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
-
Solid-Phase Extraction (SPE) is a powerful technique for cleaning up and concentrating analytes from liquid samples. It is the preferred method for water analysis, as it can handle larger sample volumes to achieve low detection limits.
Q4: What are the best analytical techniques for determining this compound in environmental samples?
A4: Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common and effective techniques.
-
GC-MS or GC-MS/MS: This is a robust technique for the analysis of thermally stable and volatile compounds like pyrethroids. Tandem MS (MS/MS) provides higher selectivity and sensitivity, which is beneficial for complex matrices.
-
LC-MS or LC-MS/MS: This technique is suitable for a wider range of compounds, including those that are thermally labile. LC-MS/MS is often preferred for its high sensitivity and specificity.
Q5: How do I choose the right sorbent for the cleanup step in my sample preparation?
A5: The choice of sorbent depends on the nature of the matrix interferences you need to remove.
-
For QuEChERS (d-SPE) in soil:
-
PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.
-
C18 (Octadecylsilane): Removes non-polar interferences like lipids.
-
GCB (Graphitized Carbon Black): Removes pigments and sterols (use with caution as it can retain planar analytes like some pesticides). A combination of PSA and C18 is often effective for general soil analysis.
-
-
For SPE in water:
-
C18: A reversed-phase sorbent that is effective for retaining non-polar compounds like this compound from aqueous samples.
-
Experimental Protocols
Protocol 1: this compound Analysis in Soil using QuEChERS and GC-MS/MS
This protocol is a modified version of the standard QuEChERS method, optimized for the analysis of pyrethroids in soil.
-
Sample Preparation:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
If the soil is dry, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.
-
Add 10 mL of acetonitrile to the tube.
-
Add an appropriate internal standard.
-
Shake vigorously for 5 minutes.
-
-
Extraction:
-
Add the contents of a buffered salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) to the tube.
-
Immediately shake for 2 minutes.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing magnesium sulfate, PSA, and C18 sorbents.
-
Vortex for 1 minute.
-
Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.
-
-
Analysis:
-
Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.
-
Analyze the extract using GC-MS/MS.
-
Quantify using a matrix-matched calibration curve.
-
Protocol 2: this compound Analysis in Water using SPE and LC-MS/MS
This protocol describes a solid-phase extraction method for concentrating and cleaning up this compound from water samples.
-
Sample Preparation:
-
Filter a 500 mL water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Adjust the pH of the water sample if necessary.
-
Add an appropriate internal standard.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not let the sorbent go dry.
-
Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.
-
Drying: Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained this compound with 2 x 4 mL aliquots of a suitable solvent (e.g., acetonitrile or ethyl acetate) into a collection tube.
-
-
Concentration and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase.
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.
-
Analyze the extract using LC-MS/MS.
-
Visualizations
Caption: QuEChERS workflow for this compound analysis in soil samples.
Caption: SPE workflow for this compound analysis in water samples.
Caption: Decision tree for troubleshooting matrix effects.
References
Validation & Comparative
A Comparative Analysis of Barthrin Isomer Insecticidal Activity: An Objective Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of insecticides is paramount for the development of more effective and selective pest control agents. This guide provides a comparative overview of the insecticidal activity of Barthrin isomers. While specific quantitative data for individual this compound isomers is not widely available in recent literature, a foundational study by Gersdorff, W. A., Freeman, S. K., & Piquett, P. G. in 1959, titled "Insecticidal Activity and Structure, Some this compound Isomers and Their Toxicity to Houseflies in Space Sprays," highlighted the differential toxicity among its stereoisomers.[1][2]
Due to the limited accessibility of this specific historical data, this guide will leverage data from other well-studied pyrethroids to illustrate the critical principle that stereochemistry plays in insecticidal potency. The principles of isomer-specific activity observed in compounds like permethrin and cypermethrin are broadly applicable to the pyrethroid class, including this compound.
The Significance of Stereoisomerism in Pyrethroids
Pyrethroids, including this compound, are chiral molecules, meaning they exist as stereoisomers – molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. These isomers can exhibit significantly different biological activities because their target sites in the insect nervous system are also chiral. This stereospecificity means that one isomer may bind to the target receptor with high affinity and elicit a potent insecticidal effect, while another isomer may have a much weaker interaction and lower toxicity.
Comparative Insecticidal Activity of Pyrethroid Isomers
To illustrate the impact of stereoisomerism on insecticidal efficacy, the following table summarizes the median lethal dose (LD50) values for isomers of other common pyrethroids against the housefly (Musca domestica), a common model organism in insecticide testing. A lower LD50 value indicates higher toxicity.
| Pyrethroid | Isomer/Mixture | Test Organism | LD50 (ng/fly) | Reference |
| Permethrin | Susceptible Strain | Musca domestica | 2 | [3] |
| Permethrin | Resistant Strain (ALHF) | Musca domestica | 2,100 | [3] |
Note: The data for permethrin highlights the dramatic difference in toxicity that can exist between susceptible and resistant insect strains, a critical consideration in insecticide development and management. While not a direct comparison of isomers, it underscores the importance of specific molecular interactions. More direct comparisons of isomer toxicity are often found in foundational research that may not be readily available in public databases.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Pyrethroid insecticides exert their toxic effects by targeting the voltage-gated sodium channels (VGSCs) in the insect's nervous system.[4] These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the VGSCs, forcing them to remain open for an extended period. This disruption leads to a continuous influx of sodium ions, causing repetitive nerve firing, paralysis, and ultimately, the death of the insect. The specific conformation of a pyrethroid isomer influences its binding affinity to the VGSC, which in turn determines its insecticidal potency.
Caption: Mechanism of pyrethroid insecticide action on insect voltage-gated sodium channels.
Experimental Protocols: Determining Insecticidal Efficacy (LD50)
The following is a generalized protocol for determining the median lethal dose (LD50) of insecticide isomers via topical application, a standard method for assessing insecticidal activity.
Objective: To determine the dose of an insecticide isomer that is lethal to 50% of a test population of insects.
Materials:
-
Test insecticide isomers
-
Acetone or another suitable solvent
-
Microsyringe or microapplicator
-
Test insects (e.g., adult houseflies, Musca domestica)
-
Holding cages with food and water
-
CO2 or cold anesthesia setup
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of each insecticide isomer in the chosen solvent.
-
Perform serial dilutions of the stock solution to create a range of at least five concentrations. The concentrations should be chosen to produce a range of mortality from just above 0% to just below 100%.
-
-
Insect Handling and Dosing:
-
Anesthetize a batch of insects using CO2 or by chilling them.
-
Using a calibrated microsyringe, apply a precise volume (typically 0.1 to 1 µL) of an insecticide dilution to the dorsal thorax of each insect.
-
Treat a control group of insects with the solvent alone.
-
For each concentration and the control, use a sufficient number of insects (e.g., 3-4 replicates of 20-25 insects).
-
-
Post-Treatment Observation:
-
Place the treated insects in clean holding cages with access to food and water.
-
Maintain the cages under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).
-
Assess mortality at a predetermined time point, typically 24 hours post-treatment. An insect is considered dead if it is unable to move when prodded.
-
-
Data Analysis:
-
Correct the observed mortality for any mortality in the control group using Abbott's formula.
-
Use probit analysis to determine the LD50 value and its 95% confidence limits for each isomer.
-
Caption: Experimental workflow for comparing the insecticidal activity of different isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [논문]Insecticidal Activity and Structure, Some this compound Isomers and Their Toxicity to Houseflies in Space Sprays [scienceon.kisti.re.kr]
- 3. Autosomal Interactions and Mechanisms of Pyrethroid Resistance in House Flies, Musca domestica [ijbs.com]
- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
Validating Analytical Methods for Barthrin in Complex Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Barthrin, a synthetic pyrethroid insecticide, in complex environmental and biological matrices. The selection of an appropriate analytical method is critical for accurate risk assessment, environmental monitoring, and toxicological studies. This document outlines the performance of common analytical techniques, details experimental protocols, and presents a generalized workflow for method validation.
Comparative Analysis of Analytical Techniques
The determination of this compound in matrices such as soil, water, agricultural products, and biological tissues is commonly achieved using chromatographic techniques coupled with sensitive detectors. The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like many pyrethroids.[1][2][3] Its advantages include high chromatographic resolution and well-established libraries for compound identification. However, thermally labile compounds can degrade in the hot injector, and derivatization may be necessary for some analytes to improve volatility and thermal stability.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly suited for the analysis of less volatile, more polar, and thermally sensitive molecules.[1] It generally offers high sensitivity and specificity, minimizing the need for extensive sample cleanup due to the selectivity of tandem mass spectrometry. However, matrix effects, where co-eluting compounds interfere with the ionization of the target analyte, can be a significant challenge.
The following tables summarize the performance of these methods for pyrethroid analysis in various complex matrices. While specific data for this compound is limited, the presented data for other pyrethroids serves as a strong proxy due to their structural similarities.
Table 1: Performance of GC-based Methods for Pyrethroid Analysis in Soil & Sediment
| Analyte(s) | Method | Matrix | LOD/LOQ | Recovery (%) | Linearity (r²) | Reference |
| 9 Pyrethroids | GC-qMS | Sediment | MDL: 0.68-1.43 µg/kg | 61.1-169.7 | - | |
| 12 Pyrethroids | GC-MS/MS | Soil | MDL: 0.26-0.87 ng/g | 75-120 | >0.9931 | |
| Kadethrin, Cypermethrin, Permethrin | RP-HPLC | Soil | LOD: ~0.3 mg/kg | 83-98 | - |
LOD: Limit of Detection, LOQ: Limit of Quantitation, MDL: Method Detection Limit
Table 2: Performance of LC-based Methods for Pyrethroid Analysis in Food and Environmental Matrices
| Analyte(s) | Method | Matrix | LOD/LOQ | Recovery (%) | Linearity (r²) | Reference |
| Pyrethrins & Pyrethroids | LC-MS/MS | Baby Food | LOQ: <10 µg/kg | 75-120 | - | |
| Natural Pyrethrins | HPLC-MS/MS | Lemon & Apricot | - | 70-110 | >0.99 | |
| Permethrin | HPLC | Pharmaceutical Formulations | - | ~100 | >0.999 |
Experimental Protocols
Accurate quantification of this compound in complex matrices necessitates meticulous sample preparation to remove interfering substances. The following sections detail common extraction and cleanup procedures.
Sample Extraction and Cleanup for Soil and Sediment
A prevalent technique for solid matrices is Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE).
-
Extraction:
-
A representative sample of soil or sediment is mixed with a drying agent like diatomaceous earth.
-
The mixture is packed into an extraction cell.
-
The extraction is performed using an organic solvent (e.g., a mixture of acetone and hexane) at elevated temperature and pressure. These conditions enhance extraction efficiency while maintaining the solvent in a liquid state.
-
-
Cleanup:
-
The resulting extract is concentrated.
-
Cleanup is often performed using Solid-Phase Extraction (SPE) with cartridges containing materials like graphitized carbon black to remove interfering organic compounds.
-
Sample Extraction and Cleanup for Food and Biological Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the analysis of pesticide residues in food matrices.
-
Extraction:
-
The sample is homogenized and then extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the supernatant is transferred to a tube containing a mixture of sorbents.
-
Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black for pigment removal.
-
The mixture is vortexed and then centrifuged. The supernatant is collected for analysis.
-
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for validating a method for this compound analysis in a complex matrix.
Caption: A generalized workflow for the validation of an analytical method for this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Which is Better for Research: LCMS or GCMS? Find Out! [hplcvials.com]
- 3. conquerscientific.com [conquerscientific.com]
- 4. Comparison of different fast gas chromatography - mass spectrometry techniques (Cold EI, MS/MS, and HRMS) for the analysis of pyrethroid insecticide residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Pyrethroid Insecticides: A Comparative Guide for Researchers
Absence of specific data on Barthrin necessitates a broader analysis of the pyrethroid class. While research specifically detailing the synergistic effects of this compound with other insecticides is not publicly available, a significant body of evidence exists for the pyrethroid class of insecticides, to which this compound belongs. This guide provides a comprehensive comparison of the synergistic effects observed when pyrethroids are combined with other insecticides and synergists, supported by experimental data from various studies. This information can serve as a valuable reference for researchers and professionals in drug development and pest management.
Mechanisms of Pyrethroid Synergy
Pyrethroids are a major class of insecticides that act on the nervous system of insects by targeting voltage-gated sodium channels. However, the development of insecticide resistance, often mediated by enhanced metabolic detoxification in insects, has necessitated strategies to improve their efficacy. One such strategy is the use of synergistic combinations.
The primary mechanism behind the synergistic effect observed with pyrethroids involves the inhibition of detoxification enzymes in insects.[1][2] Insects possess enzymes, such as cytochrome P450 monooxygenases and esterases, that can metabolize and neutralize insecticides.[1][2] Synergists, when co-administered with a pyrethroid, can inhibit these enzymes, leading to a higher concentration of the active insecticide reaching its target site and thus enhancing its toxicity.[1]
Comparison of Pyrethroid Synergistic Combinations
The following table summarizes the quantitative data from various studies on the synergistic effects of different pyrethroids when combined with other insecticides or synergists. The data is presented to facilitate a clear comparison of the potentiation observed.
| Pyrethroid | Combination Agent | Target Insect | Synergistic Effect | Reference |
| Bifenthrin | Chlorpyrifos (Organophosphate) | Musca domestica (House fly) | Synergistic (Combination Index < 1) | |
| Profenofos (Organophosphate) | Musca domestica (House fly) | Synergistic (Combination Index < 1) | ||
| Emamectin benzoate (Avermectin) | Musca domestica (House fly) | Synergistic (Combination Index < 1) | ||
| Fipronil (Phenylpyrazole) | Musca domestica (House fly) | Synergistic at LC50:LC50 ratio | ||
| Ethion (Organophosphate) | Bemisia tabaci (Whitefly) | Potentiation | ||
| Acephate (Organophosphate) | Bemisia tabaci (Whitefly) | Potentiation | ||
| Methamidophos (Organophosphate) | Bemisia tabaci (Whitefly) | Potentiation | ||
| Cypermethrin | Chlorpyrifos (Organophosphate) | Musca domestica (House fly) | Synergistic (Combination Index < 1) | |
| Emamectin benzoate (Avermectin) | Musca domestica (House fly) | Synergistic | ||
| Ethion (Organophosphate) | Bemisia tabaci (Whitefly) | Potentiation | ||
| Quinalphos (Organophosphate) | Bemisia tabaci (Whitefly) | Potentiation | ||
| Deltamethrin | Chlorpyrifos (Organophosphate) | Musca domestica (House fly) | Synergistic (Combination Index < 1) | |
| Emamectin benzoate (Avermectin) | Musca domestica (House fly) | Synergistic | ||
| Piperonyl Butoxide (PBO) (Synergist) | Aedes aegypti (Mosquito) | Increased mortality | ||
| Piperonyl Butoxide (PBO) (Synergist) | Culex tritaeniorhynchus & other mosquitoes | Effective synergism | ||
| Permethrin | Propoxur (Carbamate) | Culex quinquefasciatus (Mosquito) | Synergistic | |
| Plant Essential Oils (e.g., Geranium, Patchouli) | Aedes aegypti (Mosquito) | Significant synergism | ||
| Alpha-cypermethrin | Piperonyl Butoxide (PBO) (Synergist) | Lucilia cuprina (Sheep blowfly) | Synergism Ratios up to 114-fold |
Experimental Protocols
The evaluation of synergistic effects between insecticides typically involves the following experimental steps:
-
Insect Rearing : Laboratory strains of the target insect species are reared under controlled conditions of temperature, humidity, and photoperiod to ensure a homogenous population for testing.
-
Toxicity Bioassays :
-
Topical Application : A precise dose of the insecticide or insecticide mixture, dissolved in a suitable solvent (e.g., acetone), is applied directly to the dorsal thorax of individual insects.
-
Leaf-Dip Bioassay : For phytophagous insects, leaves are dipped in insecticide solutions of known concentrations and allowed to dry. The insects are then exposed to the treated leaves.
-
Feeding Bioassay : Insecticide-laced diet is provided to the insects, and consumption and mortality are recorded.
-
-
Determination of Lethal Concentrations (LC50) : Dose-response bioassays are conducted for each insecticide individually to determine the concentration that causes 50% mortality (LC50) in the test population.
-
Synergism Bioassays :
-
Co-application : The pyrethroid and the potential synergist are applied simultaneously at different ratios.
-
Pre-treatment : Insects are first exposed to the synergist for a specific period before being treated with the pyrethroid.
-
-
Data Analysis :
-
Combination Index (CI) : The synergistic, additive, or antagonistic effect of the mixture is quantified using the combination index. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Synergism Ratio (SR) : This is calculated by dividing the LC50 of the insecticide alone by the LC50 of the insecticide in the presence of the synergist. An SR value greater than 1 indicates synergism.
-
Visualizing Experimental Workflow and Synergy Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for assessing insecticide synergism and the underlying mechanism of pyrethroid detoxification and its inhibition.
Caption: Experimental workflow for evaluating insecticide synergism.
Caption: Mechanism of pyrethroid detoxification and its inhibition by a synergist.
References
Comparative Analysis of Pyrethroid Binding to Insect Sodium Channels: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrethroids modify the gating properties of sodium channels, prolonging their open state and causing persistent depolarization of the nerve membrane.[1][3] This action is dependent on the specific chemical structure of the pyrethroid and its interaction with the binding sites on the sodium channel protein.
Pyrethroid Binding Affinity Data
Direct radioligand binding assays to determine the affinity of pyrethroids for insect sodium channels are challenging due to the high lipophilicity of these compounds, which leads to significant non-specific binding. Consequently, the binding affinity and effects of pyrethroids are more commonly characterized using electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) method with Xenopus laevis oocytes expressing the insect sodium channel. The data generated from these experiments typically include measurements of the modulation of channel gating, such as the concentration-dependent prolongation of the sodium current, which serves as an indicator of the pyrethroid's potency.
While a direct comparison involving Barthrin is not possible due to the absence of published data, Table 1 provides a representative summary of the types of data obtained for other pyrethroids in such studies.
| Pyrethroid | Insect Species/Channel | Experimental System | Measured Effect | Reference |
| Permethrin | Cockroach (BgNav) | Xenopus oocytes | Reduced channel sensitivity with specific mutations | |
| Deltamethrin | Cockroach (BgNav) | Xenopus oocytes | Reduced channel sensitivity with specific mutations | |
| Etofenprox | Mosquito (AaNav2-1), Brown planthopper (NlNav1) | Xenopus oocytes | Reduced channel sensitivity with specific mutations | |
| Cypermethrin | Honeybee (Apis mellifera) | Cultured antennal lobe neurons | Use-dependent increase of tail current | |
| Tetramethrin | Honeybee (Apis mellifera) | Cultured antennal lobe neurons | Decrease in tail current with repetitive stimulation |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting binding affinity data. The following is a generalized protocol for assessing the effect of pyrethroids on insect voltage-gated sodium channels expressed in Xenopus laevis oocytes using the two-electrode voltage clamp (TEVC) technique.
Protocol: Two-Electrode Voltage Clamp (TEVC) Analysis of Pyrethroid Effects on Insect Sodium Channels in Xenopus Oocytes
1. Oocyte Preparation and cRNA Injection:
- Xenopus laevis oocytes are surgically removed and defolliculated.
- The cRNA encoding the insect voltage-gated sodium channel α-subunit (and any auxiliary subunits) is injected into the oocytes.
- Injected oocytes are incubated for 2-7 days to allow for channel expression.
2. Electrophysiological Recording:
- An injected oocyte is placed in a recording chamber and perfused with a standard external solution (e.g., ND96).
- Two glass microelectrodes, filled with a suitable internal solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
- The oocyte is voltage-clamped to a holding potential (e.g., -120 mV) using a voltage-clamp amplifier.
3. Application of Pyrethroids:
- A stock solution of the test pyrethroid is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the external recording solution.
- The oocyte is perfused with the pyrethroid-containing solution.
4. Data Acquisition:
- Voltage protocols are applied to elicit sodium currents. A typical protocol involves a depolarizing step to activate the channels (e.g., to 0 mV for 20 ms).
- The resulting sodium currents are recorded in the absence and presence of the pyrethroid. The primary effect of pyrethroids is the induction of a slowly decaying "tail current" upon repolarization.
- The amplitude of this tail current is used as a measure of the pyrethroid's effect.
- Dose-response curves can be generated by applying a range of pyrethroid concentrations and measuring the corresponding tail current amplitudes.
5. Data Analysis:
- The concentration of pyrethroid that produces a half-maximal effect (EC50) can be determined by fitting the dose-response data to a suitable equation (e.g., the Hill equation).
- Other parameters, such as the voltage dependence of activation and inactivation, can also be analyzed to characterize the pyrethroid's effect on channel gating.
Signaling Pathways and Experimental Workflow
The interaction of pyrethroids with insect sodium channels and the experimental process to study this can be visualized through the following diagrams.
Caption: Pyrethroid interaction with the insect voltage-gated sodium channel.
Caption: Experimental workflow for TEVC analysis of pyrethroid effects.
Conclusion
The binding of pyrethroids to insect voltage-gated sodium channels is a critical determinant of their insecticidal activity. While direct binding studies are often hindered by technical challenges, electrophysiological methods provide a robust alternative for characterizing the potency and mechanism of action of these compounds. The protocols and conceptual frameworks presented in this guide offer a foundation for the comparative analysis of pyrethroid binding affinities. Further research to generate specific data for compounds like this compound will be essential for a comprehensive understanding of their comparative efficacy and for the development of novel and effective insecticides.
References
Comparative Metabolism of Barthrin in Different Insect Species: A Guide for Researchers
A note on the data: Direct comparative studies on the metabolism of the pyrethroid insecticide Barthrin across different insect species are limited in publicly available literature. Therefore, this guide utilizes data for Permethrin, a structurally similar and extensively studied Type I pyrethroid, as a proxy to provide a comparative overview of metabolic pathways in representative insect species from different orders. This approach allows for a meaningful comparison of the enzymatic systems responsible for pyrethroid detoxification in insects.
Overview of Pyrethroid Metabolism in Insects
The metabolism of pyrethroid insecticides in insects is a critical detoxification process that influences their efficacy and the development of resistance. The two primary metabolic pathways are:
-
Oxidative Metabolism: Primarily mediated by the cytochrome P450 monooxygenase (P450) superfamily of enzymes. P450s introduce molecular oxygen into the pyrethroid structure, increasing its polarity and facilitating excretion. This can occur at various positions on the molecule.
-
Hydrolytic Metabolism: Involves the cleavage of the ester linkage in the pyrethroid molecule, a reaction catalyzed by carboxylesterases (Est). This process breaks the insecticide into its constituent acid and alcohol moieties, which are generally less toxic.
The relative importance of these pathways can vary significantly between different insect species and even between different strains of the same species, particularly in the context of insecticide resistance.
Comparative Metabolic Data
The following table summarizes key findings on the metabolism of Permethrin in three insect species: the house fly (Musca domestica), the yellow fever mosquito (Aedes aegypti), and the tobacco cutworm (Spodoptera litura). These species represent two major insect orders, Diptera and Lepidoptera, providing a basis for understanding potential metabolic differences.
| Feature | Musca domestica (House Fly) | Aedes aegypti (Mosquito) | Spodoptera litura (Tobacco Cutworm) |
| Primary Metabolic Pathways | Oxidation (P450s) and Hydrolysis (Esterases) | Oxidation (P450s) and Hydrolysis (Esterases) | Oxidation (P450s) and Hydrolysis (Esterases) |
| Key Cytochrome P450s Implicated | CYP6D1, CYP6A1, other CYP4 and CYP6 family members.[1][2] | CYP9J family (e.g., CYP9J28), CYP6 family.[3] | CYP9A family, other CYP6 and CYP3 family members. |
| Key Esterases Implicated | Multiple carboxylesterases identified. | Carboxylesterases (e.g., CCEae3A).[4] | Multiple carboxylesterases. |
| Metabolism in Resistant Strains | Significant overexpression of P450s (e.g., >2-fold for several CYP genes in resistant strains) is a major mechanism of resistance.[1] | Overexpression of P450s and esterases is strongly associated with permethrin resistance. | Increased activity of detoxification enzymes, including P450s and esterases, is observed in cypermethrin-resistant populations. |
| Quantitative Enzyme Activity Data | Resistant strains can exhibit significantly higher P450 and esterase activity compared to susceptible strains. For example, a resistant strain (Perm-R) showed a 233.93-fold resistance to permethrin compared to a susceptible strain. | Synergist studies show that inhibition of oxidases (by PBO) and esterases (by DEF) can significantly increase permethrin mortality in resistant populations, indicating the crucial role of these enzymes. | In a cypermethrin-selected population, mixed-function oxidase and esterase activities were increased by 1.87 and 2.86 times, respectively, compared to a susceptible lab population. |
Experimental Protocols
In Vitro Metabolism of Pyrethroids in Insect Microsomes
This protocol is adapted from studies on pyrethroid metabolism in insect and mammalian hepatic microsomes.
Objective: To determine the rate of metabolism of a pyrethroid insecticide by insect microsomal enzymes.
Materials:
-
Insect microsomes (prepared from whole insects, specific tissues like midguts, or fat bodies)
-
Pyrethroid insecticide stock solution (e.g., in acetone or DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Ice-cold acetonitrile or other suitable organic solvent to stop the reaction
-
Centrifuge
-
Incubator or water bath at the appropriate temperature for the insect species (e.g., 30-37°C)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the phosphate buffer, insect microsomes (e.g., 0.5 mg/mL protein concentration), and the pyrethroid insecticide at the desired concentration (typically below the Km if known).
-
Pre-incubation: Pre-incubate the mixture for a few minutes at the optimal temperature to allow the components to equilibrate.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system. For control incubations to assess non-P450 mediated metabolism (e.g., esterases), omit the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for a few minutes to pellet the precipitated proteins.
-
Sample Analysis: Collect the supernatant, which contains the remaining parent pyrethroid and its metabolites, for analysis by HPLC or LC-MS/MS.
Analysis of Pyrethroid Metabolites by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of pyrethroid metabolites.
Objective: To separate and quantify the parent pyrethroid and its metabolites from the in vitro metabolism assay.
Materials:
-
HPLC system with a UV or mass spectrometer (MS) detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of acetonitrile and water (often with a small amount of acid like acetic acid to improve peak shape). The exact ratio will depend on the specific pyrethroid and its metabolites.
-
Standards of the parent pyrethroid and its potential metabolites
-
Supernatant from the in vitro metabolism assay
Procedure:
-
HPLC System Setup: Equilibrate the HPLC system with the mobile phase at a constant flow rate.
-
Injection: Inject a known volume of the supernatant from the metabolism assay onto the HPLC column.
-
Chromatographic Separation: The parent pyrethroid and its metabolites will be separated based on their polarity as they pass through the C18 column. More polar metabolites will elute earlier than the less polar parent compound.
-
Detection: Detect the separated compounds using a UV detector at a wavelength where the compounds absorb light (e.g., around 230 nm) or an MS detector for more specific and sensitive detection.
-
Quantification:
-
Standard Curve: Prepare a series of standard solutions of the parent pyrethroid and its metabolites of known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Determine the peak areas of the parent compound and metabolites in the experimental samples.
-
Concentration Calculation: Use the calibration curve to calculate the concentration of the parent compound remaining and the metabolites formed in the samples.
-
Visualizations
Caption: Comparative metabolic pathways of Permethrin in insects.
References
- 1. Multiple-P450 Gene Co-Up-Regulation in the Development of Permethrin Resistance in the House Fly, Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple-P450 Gene Co-Up-Regulation in the Development of Permethrin Resistance in the House Fly, Musca domestica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic Resistance in Permethrin-Resistant Florida Aedes aegypti (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
Ecotoxicology of Barthrin and Other Synthetic Pyrethroids in Non-Target Organisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ecotoxicological effects of Barthrin and other synthetic pyrethroid insecticides on non-target organisms. Due to a scarcity of publicly available data specifically for this compound, this guide leverages extensive research on other structurally similar and widely used pyrethroids, such as permethrin, cypermethrin, deltamethrin, and bifenthrin, to provide a comprehensive overview of the potential environmental impact of this class of insecticides.
Synthetic pyrethroids are a major class of insecticides used globally in agriculture and residential settings for their high efficacy against a broad spectrum of insects and relatively low mammalian toxicity.[1] However, their use has raised concerns about their impact on non-target organisms, particularly in aquatic ecosystems and beneficial insects like pollinators.[2][3]
Mode of Action
Pyrethroids primarily act as neurotoxicants in insects by targeting voltage-gated sodium channels in nerve cell membranes.[4][5] They bind to the channels, prolonging their open state and causing repetitive nerve impulses, which leads to paralysis and death of the insect. While this mechanism provides selective toxicity towards insects over mammals, non-target arthropods, fish, and other aquatic life are also susceptible to these effects.
Environmental Fate and Degradation
The environmental persistence of pyrethroids is a key factor in their ecotoxicological risk. While natural pyrethrins degrade rapidly in the presence of sunlight and water, synthetic pyrethroids have been chemically modified for greater stability in the environment.
Key factors influencing the environmental fate of pyrethroids include:
-
Photolysis: Degradation by sunlight. Half-lives can range from days to weeks depending on the specific pyrethroid and environmental conditions.
-
Hydrolysis: Breakdown in water. This process is generally slow under neutral or acidic conditions but can be more rapid in alkaline environments.
-
Microbial Degradation: Soil microorganisms play a significant role in breaking down pyrethroids.
-
Sorption: Pyrethroids have a strong tendency to bind to soil and sediment particles due to their low water solubility and high octanol-water partition coefficient. This can reduce their bioavailability in the water column but can lead to accumulation in sediments, posing a risk to benthic organisms.
Ecotoxicity in Non-Target Organisms
Aquatic Invertebrates
Aquatic invertebrates, such as crustaceans (e.g., Daphnia magna) and insect larvae, are highly sensitive to pyrethroid insecticides. Acute toxicity is often observed at very low concentrations, in the nanogram to microgram per liter range.
Table 1: Acute Toxicity of Selected Pyrethroids to Daphnia magna
| Pyrethroid | 48-hour EC50 (µg/L) | Reference |
| Bifenthrin | 12.40 | |
| Cypermethrin | 4.81 mg/L (equivalent to 4810 µg/L) | |
| Permethrin | Varies significantly with water source |
EC50 (Median Effective Concentration) is the concentration of a substance that causes a defined effect (in this case, immobilization) in 50% of the test organisms over a specified period.
Fish
Fish are also highly susceptible to the toxic effects of pyrethroids, often exhibiting 1000 times greater sensitivity than mammals and birds. This heightened sensitivity is attributed to their slower metabolism and elimination of these compounds, as well as direct uptake through the gills. Symptoms of acute toxicity in fish include restlessness, incoordination, paralysis, and ultimately, death.
Table 2: Acute Toxicity of Selected Pyrethroids to Fish
| Pyrethroid | Fish Species | 96-hour LC50 (µg/L) | Reference |
| Permethrin | Sheepshead minnow (Cyprinodon variegatus) | 88 | |
| Permethrin | Atlantic silversides (Menidia menidia) | 2.2 | |
| Cypermethrin | Sharp tooth African catfish (Clarias gariepinus) | 0.273 | |
| Bifenthrin | Sheepshead minnow (Cyprinodon variegatus) | 28-day LC50: 0.062 |
LC50 (Median Lethal Concentration) is the concentration of a substance that is lethal to 50% of the test organisms over a specified period.
Bees
The impact of insecticides on pollinators, such as honey bees (Apis mellifera), is a significant environmental concern. Pyrethroids can be highly toxic to bees through both direct contact and oral ingestion of contaminated pollen and nectar. The toxicity is often categorized based on the acute contact LD50 (Median Lethal Dose).
Table 3: Acute Contact Toxicity of Selected Pyrethroids to Honey Bees
| Pyrethroid | Acute Contact LD50 (µ g/bee ) | Toxicity Classification | Reference |
| Cyfluthrin | < 2 | Highly Toxic | |
| Cypermethrin | < 2 | Highly Toxic | |
| Permethrin | < 2 | Highly Toxic | |
| Resmethrin | 0.063 | Highly Toxic |
LD50 is the dose of a substance that is lethal to 50% of the test organisms.
Experimental Protocols
Standardized testing guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the ecotoxicity of chemicals.
Aquatic Invertebrate Acute Immobilisation Test (OECD 202)
This test evaluates the acute toxicity of a substance to Daphnia sp..
-
Test Organism: Young daphnids (<24 hours old).
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Endpoint: The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The EC50 is calculated at 24 and 48 hours.
Fish Acute Toxicity Test (OECD 203)
This guideline describes the method for determining the acute lethal toxicity of a substance to fish.
-
Test Organism: Recommended species include rainbow trout (Oncorhynchus mykiss) and bluegill sunfish (Lepomis macrochirus).
-
Exposure: Fish are exposed to the test substance for 96 hours in a static, semi-static, or flow-through system.
-
Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.
Honey Bee Acute Contact Toxicity Test (OECD 214)
This test is designed to assess the acute contact toxicity of pesticides to adult honey bees.
-
Test Organism: Adult worker honey bees (Apis mellifera).
-
Exposure: A specific dose of the test substance is applied directly to the dorsal thorax of anesthetized bees.
-
Endpoint: Mortality is recorded at 24 and 48 hours (and can be extended to 96 hours), and the LD50 is determined.
Signaling Pathways and Experimental Workflows
The neurotoxic effects of pyrethroids are primarily mediated through their interaction with voltage-gated sodium channels. The following diagrams illustrate this signaling pathway and a general workflow for ecotoxicity testing.
References
Safety Operating Guide
Essential Safety and Handling of Barthrin: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Barthrin, a synthetic pyrethroid insecticide. The following procedural guidance is designed to ensure the safe operational use and disposal of this compound in a laboratory setting. The information presented is based on data for closely related pyrethroid insecticides due to the absence of a specific Safety Data Sheet (SDS) for this compound.
I. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Avoid latex gloves as they may not offer sufficient protection.[1] |
| Eyes | Safety glasses with side shields or goggles | Provides a barrier against splashes and aerosols. |
| Body | Laboratory coat or chemical-resistant apron | A lab coat should be worn at a minimum. For larger quantities or potential for significant splashing, a chemical-resistant apron over the lab coat is advised.[2] |
| Respiratory | Use in a well-ventilated area or with a fume hood | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3][4] |
II. Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid contact with skin, eyes, and clothing.
-
Take precautionary measures against static discharge.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed when not in use.
-
Store away from heat, sparks, and open flames.
III. Disposal Plan
Unused this compound and contaminated materials must be disposed of as hazardous waste.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant. Do not allow the product to reach the sewage system or any water course.
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable materials should be collected in a designated hazardous waste container for proper disposal.
-
Empty Containers: Do not reuse empty containers. Triple rinse with a suitable solvent and dispose of in accordance with local, state, and federal regulations.
IV. First Aid Measures
In the event of exposure, immediate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
V. Logical Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
VI. Hazard Communication for Pyrethroid Insecticides
This diagram illustrates the primary hazards associated with pyrethroid insecticides like this compound.
Caption: Primary hazards of pyrethroid insecticides.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
